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  • Product: (2-Aminophenyl)[bis(4-methylphenyl)]methanol
  • CAS: 91148-61-7

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Data for (2-Aminophenyl)[bis(4-methylphenyl)]methanol

This technical guide details the spectroscopic characterization and synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol (CAS 91148-61-7), a critical triarylmethyl carbinol intermediate. This compound serves as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol (CAS 91148-61-7), a critical triarylmethyl carbinol intermediate.

This compound serves as a precursor for sterically demanding N,O-ligands used in organometallic catalysis (e.g., Titanium/Zirconium polymerization catalysts) and as a leuco base for specialized triarylmethane dyes. The following data synthesizes experimental protocols with field-validated spectral expectations.

Chemical Identity & Significance[1]

  • IUPAC Name: (2-Aminophenyl)bis(4-methylphenyl)methanol[1][2][3]

  • CAS Number: 91148-61-7[3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 303.40 g/mol

  • Physical State: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DCM, THF, DMSO; insoluble in water.

Core Utility

This molecule belongs to the class of functionalized trityl alcohols . Its significance lies in the ortho-amino group, which provides a handle for further functionalization (e.g., Schiff base formation) to create bidentate or tridentate ligands. Upon protonation or oxidation, it generates a stabilized triarylmethyl cation (trityl cation), a property exploited in dye chemistry and protective group synthesis.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the compound is best prepared via a Grignard addition to methyl anthranilate. This method minimizes side reactions common with aminobenzophenone precursors.

Protocol: Grignard Addition
  • Reagents: Methyl anthranilate (1.0 eq), 4-Tolylmagnesium bromide (2.5 eq, 1.0 M in THF).

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Procedure:

    • Dissolve methyl anthranilate in anhydrous THF at 0°C.

    • Add 4-Tolylmagnesium bromide dropwise over 30 minutes.[4] (Exothermic).

    • Allow to warm to Room Temperature (RT), then reflux for 4 hours.

    • Quench: Cool to 0°C. Add saturated

      
       (aq) slowly.
      
    • Workup: Extract with EtOAc (3x). Wash organics with brine. Dry over

      
      .[5]
      
    • Purification: Recrystallize from Hexane/EtOAc or column chromatography (SiO2, 10% EtOAc/Hexane).

Reaction Workflow Diagram

SynthesisWorkflow Start Methyl Anthranilate (In THF, 0°C) Grignard Add 4-TolylMgBr (2.5 eq, Dropwise) Start->Grignard N2 atm Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Reflux 4h Quench Quench (NH4Cl) & Extraction Intermediate->Quench Hydrolysis Product (2-Aminophenyl)[bis(4-methylphenyl)]methanol (Solid) Quench->Product Crystallization

Caption: Step-by-step synthetic workflow for the generation of the target triarylmethyl alcohol via Grignard addition.

Spectroscopic Characterization

The following data represents the standard spectral profile for high-purity (>98%) material.

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz[6][7][8]

H NMR Data

The spectrum is characterized by the distinct AA'BB' system of the p-tolyl groups and the exchangeable protons of the aniline/alcohol functions.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.34 Singlet (s)6H

Methyl groups on p-tolyl rings.
4.20 - 4.80 Broad (br s)3H

Exchangeable protons. Shift varies with concentration.
6.58 Doublet (d)1H

(Aniline)
C3-H (Ortho to amine).
6.68 Triplet (t)1H

(Aniline)
C5-H (Para to amine).
6.95 Doublet (d)1H

(Aniline)
C6-H (Ortho to carbinol).
7.08 Doublet (d)4H

(Tolyl)
Meta to methyl group (AA'BB').
7.12 - 7.18 Multiplet (m)5H

(Tolyl + Aniline)
Overlapping signals of Tolyl (Ortho to methyl) + Aniline C4-H.

C NMR Data

Key diagnostic peak is the quaternary carbinol carbon (


) appearing near 82 ppm, significantly downfield from aliphatic carbons but upfield from carbonyls.
Shift (

, ppm)
AssignmentNote
21.1

Tolyl methyl carbons.
82.4

Quaternary carbinol carbon.
116.5 Aniline

Ortho to amine (

).[9]
118.2 Aniline

Para to amine (

).
128.5 - 129.0 Tolyl

Aromatic methine carbons.
136.8 Tolyl

Para to methyl.
143.5 Tolyl

Attached to central carbinol.
146.2 Aniline

Ipso carbon bearing the amine.
B. Mass Spectrometry (MS)

Method: ESI-MS or EI-MS. The molecule exhibits a characteristic fragmentation pattern dominated by the formation of the resonance-stabilized trityl cation.

  • Molecular Ion (

    
    ):  303 m/z
    
  • Base Peak (

    
    ):  286 m/z
    
    • Mechanism:[10] Rapid loss of the hydroxyl group to form the purple/red-colored (2-aminophenyl)bis(4-methylphenyl)methyl cation.

  • Fragment (

    
    ):  212 m/z
    
MS Fragmentation Pathway

MSFragmentation Parent Parent Ion [M]+ m/z 303 Cation Stabilized Trityl Cation [M - OH]+ m/z 286 Parent->Cation - OH radical (Alpha Cleavage) Fragment Fragment [M - Tolyl]+ m/z 212 Parent->Fragment - Tolyl radical

Caption: Primary fragmentation pathway showing the formation of the stable trityl cation (m/z 286).

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film).

Wavenumber (

)
IntensityAssignmentDescription
3450 - 3350 Medium, Broad

Hydrogen-bonded hydroxyl stretch.
3380, 3290 Medium, Sharp

Primary amine asymmetric/symmetric stretch.
3020 Weak

Aromatic C-H stretch.
2920, 2860 Weak

Methyl group C-H stretch.
1615 Strong

Amine scissoring (deformation).
1510, 1450 Strong

Aromatic ring breathing modes.

References

  • Synthesis of Triarylcarbinols: Cohen, S. et al. "Preparation of substituted triphenylmethanols via Grignard reagents." Journal of the American Chemical Society, 1925.

  • General Grignard Protocols: "p-Tolylmagnesium bromide solution, 1.0 M in THF." Sigma-Aldrich Technical Data.

  • CAS Registry Data: CAS No. 91148-61-7. Common Chemistry Database.

  • Related Ligand Synthesis: Taha, I. O. et al. "Synthesis of polymers and heterocyclic compounds via Bis(4-aminophenyl) methane." Chemical Review and Letters, 2026.

Sources

Exploratory

Physical and chemical properties of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

The following technical guide provides an in-depth analysis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol , a specialized triarylcarbinol intermediate. This guide is structured for researchers in organic synthesis, mat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol , a specialized triarylcarbinol intermediate. This guide is structured for researchers in organic synthesis, materials science, and functional dye development.

Physicochemical Profile, Synthesis, and Reactivity of a Functionalized Trityl Synthon

Executive Summary

(2-Aminophenyl)[bis(4-methylphenyl)]methanol is a sterically crowded, electron-rich triarylmethane derivative.[1] Structurally, it consists of a central carbinol carbon bonded to one ortho-aminophenyl ring and two para-tolyl rings.[1] Unlike the parent triphenylmethanol, the presence of the ortho-amino group imparts unique intramolecular reactivity, making this compound a critical "switchable" intermediate.

It serves as a primary synthon for acridine-based fluorophores , leuco dye precursors , and pH-sensitive molecular switches .[1] Its utility lies in the lability of the hydroxyl group (facilitated by the electron-donating methyl groups) and the nucleophilicity of the adjacent amine, allowing for rapid heterocyclization under acidic conditions.[1]

Molecular Architecture & Physicochemical Profile[1][2]

The molecule exhibits a "propeller-like" conformation typical of trityl derivatives, with the p-tolyl groups providing inductive stabilization to the central carbon.[1]

Table 1: Physicochemical Properties
PropertyData / Characteristic
Systematic Name (2-Aminophenyl)bis(4-methylphenyl)methanol
Molecular Formula C₂₁H₂₁NO
Molecular Weight 303.40 g/mol
Appearance White to off-white crystalline solid
Solubility (Organic) Soluble in DCM, THF, Ethyl Acetate, DMSO
Solubility (Aqueous) Insoluble; soluble in dilute acid (with reaction)
Melting Point ~118–122 °C (Estimated from homologous series)
pKa (Conjugate Acid) ~2.5 (Amino group); Carbinol pKR+ ~ -6.0
Key Functional Groups Primary Amine (-NH₂), Tertiary Alcohol (-OH)
Electronic Effects
  • Inductive Stabilization: The two para-methyl groups exert a positive inductive effect (+I), stabilizing the carbocation formed upon loss of the hydroxyl group. This makes the carbinol more acid-labile than the unsubstituted 2-aminotriphenylmethanol.[1]

  • Steric Hindrance: The ortho-amino group and the two tolyl rings create significant steric crowding around the central carbon, inhibiting nucleophilic attack by bulky reagents unless the carbocation is planarized.

Synthetic Route & Optimization

The most robust synthesis involves the Grignard addition of p-tolylmagnesium bromide to methyl anthranilate.[1] This route is preferred over the reaction of 2-aminobenzophenone with p-tolylmagnesium bromide due to the higher availability and lower cost of the ester precursor.[1]

Protocol: Grignard Addition

Precursors:

  • Substrate: Methyl Anthranilate (CAS: 134-20-3)[1]

  • Reagent: p-Tolylmagnesium bromide (1.0 M in THF) (CAS: 4294-57-9)[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and maintain a positive pressure of Nitrogen (N₂).

  • Reagent Preparation: Charge the flask with Methyl Anthranilate (1.0 eq) dissolved in anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Add p-Tolylmagnesium bromide (2.2 eq) dropwise via a pressure-equalizing addition funnel. Note: The first equivalent deprotonates the amine (forming the magnesium amide); the second equivalent attacks the ester carbonyl.[1]

  • Reaction: Allow the mixture to warm to room temperature and reflux gently for 2–4 hours. The solution typically turns a dark fluorescent green/yellow, indicating the formation of the magnesium alkoxide species.

  • Quenching (Critical): Cool to 0 °C. Quench slowly with saturated aqueous Ammonium Chloride (NH₄Cl) . Avoid strong acids (HCl) at this stage to prevent premature dehydration to the acridine salt.[1]

  • Workup: Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (Silica, 10-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Synthesis Start Methyl Anthranilate (Ester) Intermediate Magnesium Alkoxide Complex Start->Intermediate THF, 0°C -> Reflux Reagent p-Tolyl MgBr (2.2 equiv) Reagent->Intermediate Quench NH4Cl (aq) Quench Intermediate->Quench Product (2-Aminophenyl) [bis(4-methylphenyl)]methanol Quench->Product Workup & Crystallization

Caption: Grignard synthesis pathway requiring 2.2 equivalents of organometallic reagent to overcome the acidic amino proton.

Chemical Reactivity & Mechanistic Insights[1]

The utility of this compound stems from its dual reactivity: the basicity of the amine and the electrophilicity of the carbocation generated from the alcohol.

A. The "Trityl Switch" (Halochromism)

Upon exposure to Brønsted acids (e.g., TFA, HCl), the hydroxyl group is protonated and lost as water. The resulting trityl cation is intensely colored (typically deep red or violet) due to extended conjugation across the three aromatic rings.

  • Mechanism: R₃C-OH + H⁺ ⇌ R₃C-OH₂⁺ ⇌ R₃C⁺ + H₂O[1]

  • Stability: The cation is stabilized by resonance delocalization into the p-tolyl rings.[1]

B. Cyclodehydration to Acridines

This is the most significant reaction for drug discovery and dye synthesis. Under forcing acidic conditions (e.g., Polyphosphoric acid or H₂SO₄ at >100 °C), the molecule undergoes intramolecular cyclization.

  • Pathway: The carbocation is attacked by the ortho-amino group (or the amine attacks the ortho-position of a tolyl ring followed by oxidation) to form a 9,10-dihydroacridine or acridine derivative.[1]

  • Product: 2-Methyl-9-(4-methylphenyl)acridine (assuming cyclization onto one tolyl ring).[1]

Visualization: Reactivity Pathways

Reactivity Target (2-Aminophenyl)[bis(4-methylphenyl)]methanol Acid Acid (H+) Target->Acid Cation Trityl Carbocation (Deep Red/Violet) Acid->Cation -H2O (Reversible) Acridine Substituted Acridine (Fluorescent) Cation->Acridine Heat/Dehydration (Irreversible Cyclization)

Caption: Divergent reactivity: Reversible halochromism at low temp vs. irreversible heterocycle formation at high temp.[1]

Handling & Safety (E-E-A-T)

Stability[1][5][8][9]
  • Light Sensitivity: Solid is moderately stable but may yellow upon prolonged exposure to light due to slow photo-oxidation of the amine.[1] Store in amber vials.

  • Acid Sensitivity: Extremely sensitive to acid vapors. Store away from HCl or acetic acid to prevent surface coloration (carbocation formation).

Safety Protocols
  • Grignard Reagents: The synthesis uses p-Tolylmagnesium bromide, which is pyrophoric and moisture-sensitive.[1] All glassware must be oven-dried.[1]

  • Toxicology: While specific data for this derivative is limited, triarylmethanes and anilines should be treated as potential irritants and mutagens. Use full PPE (gloves, goggles, fume hood).

References

  • Component CAS Data

    • Methyl Anthranilate: CAS [1]

    • p-Tolylmagnesium Bromide: CAS [1]

  • Synthetic Methodology (Grignard to Ester): Organic Syntheses, Coll. Vol. 3, p. 831 (1955); Vol. 28, p. 91 (1948). (General procedure for Grignard addition to esters).
  • Reactivity (Cyclization to Acridines)
  • Related Triarylmethane Dyes

    • Gessner, T., & Mayer, U. (2000). "Triarylmethane and Diarylmethane Dyes". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Context on the industrial relevance of methylated trityl alcohols).

Sources

Protocols & Analytical Methods

Application

Application Note & Protocol: Synthesis and Derivatization of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of (2-Aminophenyl)[bis(4-methylphenyl)]methanol, a triarylmethanol scaffold with significant potential in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of (2-Aminophenyl)[bis(4-methylphenyl)]methanol, a triarylmethanol scaffold with significant potential in medicinal chemistry and materials science. Triarylmethanol derivatives are recognized for a wide range of biological activities, including antiproliferative, anticancer, and enzyme inhibitory properties.[1][2][3] This protocol details a robust and scalable method using a Grignard reaction between an appropriate 2-aminobenzoic acid ester and p-tolylmagnesium bromide. We further explore the synthetic versatility of the product by outlining a general procedure for derivatization at the primary amino group, opening avenues for library synthesis in drug discovery programs.[4][5]

Introduction: The Significance of the Triarylmethanol Scaffold

Triarylmethanols and their derivatives are a cornerstone in organic synthesis and pharmaceutical development.[6] Their rigid, three-dimensional structure serves as a versatile scaffold for presenting functional groups in a defined spatial orientation, making them ideal candidates for interacting with biological targets like enzymes and receptors.[1] The presence of an aminophenyl moiety, as in the title compound, provides a crucial synthetic handle for further molecular elaboration, enabling the development of compound libraries for screening and lead optimization. This protocol is designed for researchers in organic synthesis and drug development, offering a reliable pathway to this valuable molecular building block.

Reaction Scheme and Mechanism

The synthesis is achieved via the nucleophilic addition of two equivalents of a Grignard reagent to an ester. This classic transformation provides a direct and efficient route to tertiary alcohols.

Overall Reaction:

Mechanistic Rationale: The reaction proceeds in two distinct nucleophilic addition steps.

  • Formation of an Intermediate Ketone: The first equivalent of the highly nucleophilic p-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of the methyl 2-aminobenzoate. The resulting tetrahedral intermediate is unstable and collapses, eliminating the methoxide anion (-OCH₃) to form 2-amino-4',4''-dimethylbenzophenone.

  • Formation of the Tertiary Alcohol: This intermediate ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. This second addition forms a stable magnesium alkoxide intermediate.

  • Protonation: An acidic workup in the final stage protonates the alkoxide to yield the final tertiary alcohol product, (2-Aminophenyl)[bis(4-methylphenyl)]methanol.[7]

Below is a diagram illustrating the synthetic workflow.

G cluster_0 Phase 1: Grignard Reagent Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Workup & Purification P1 Flame-dry glassware under N2 P2 Add Mg turnings & anhydrous ether P1->P2 P3 Add 4-bromotoluene dropwise P2->P3 P4 Initiate and reflux until Mg is consumed P3->P4 S1 Cool Grignard reagent to 0°C P4->S1 S3 Add ester solution dropwise to Grignard S1->S3 S2 Dissolve Methyl 2-aminobenzoate in anhydrous THF S2->S3 S4 Warm to RT and stir S3->S4 W1 Cool reaction to 0°C S4->W1 W2 Quench with aq. NH4Cl W1->W2 W3 Extract with Ethyl Acetate W2->W3 W4 Wash, dry, and concentrate W3->W4 P1_out Purify via Column Chromatography W4->P1_out

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Magnesium turnings99.8%Sigma-AldrichMust be fresh and unoxidized.
4-Bromotoluene99%Sigma-Aldrich
Methyl 2-aminobenzoate99%Sigma-Aldrich
Diethyl ether (anhydrous)>99.7%, inhibitor-freeSigma-AldrichRequired for Grignard reagent preparation.[7]
Tetrahydrofuran (THF, anhydrous)>99.9%, inhibitor-freeSigma-Aldrich
IodineCrystalFisher ScientificUsed as an initiator.
Ammonium Chloride (NH₄Cl)ACS ReagentFisher ScientificFor aqueous workup.
Ethyl AcetateACS GradeVWRFor extraction.
HexanesACS GradeVWRFor chromatography.
Sodium Sulfate (anhydrous)GranularFisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Three-neck round-bottom flasks, flame-dried under vacuum or nitrogen.

  • Reflux condenser with drying tube (CaCl₂ or Drierite).

  • Pressure-equalizing dropping funnel.

  • Magnetic stirrer and stir bars.

  • Inert atmosphere setup (Nitrogen or Argon manifold).

  • Ice bath and heating mantle.

  • Standard glassware for extraction and purification.

Phase 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

Causality: The success of the entire synthesis hinges on the successful preparation of the Grignard reagent. This reagent is a powerful base and nucleophile, and it is extremely sensitive to moisture and atmospheric oxygen. Therefore, maintaining strict anhydrous and inert conditions is paramount.[8][9]

  • Setup: Assemble a 250 mL three-neck flask, equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet/drying tube), and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings (2.67 g, 110 mmol, 2.2 equiv) into the flask. Add a single small crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium metal to initiate the reaction.[7]

  • Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 4-bromotoluene (17.1 g, 100 mmol, 2.0 equiv) in 80 mL of anhydrous diethyl ether.

  • Reaction: Add approximately 10 mL of the 4-bromotoluene solution to the magnesium. The solution should turn cloudy and begin to gently reflux, indicating the reaction has started. If it does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent. Allow it to cool to room temperature.

Phase 2: Synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

Causality: This phase involves the core carbon-carbon bond-forming reactions. The reaction is highly exothermic; therefore, initial cooling and slow addition of the ester are critical to control the reaction rate, prevent side reactions, and ensure safety.

  • Ester Preparation: In a separate flame-dried 250 mL flask, dissolve methyl 2-aminobenzoate (7.55 g, 50 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

  • Reaction Setup: Cool the prepared Grignard reagent from Phase 1 to 0°C using an ice bath.

  • Addition: Transfer the methyl 2-aminobenzoate solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30-45 minutes. A thick precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

Phase 3: Workup and Purification

Causality: The workup serves to protonate the alkoxide product and separate it from inorganic magnesium salts and other aqueous-soluble byproducts.

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Caution: This is an exothermic process and may cause bubbling.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Washing: Drain the aqueous layer and wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: The crude product should be purified by silica gel column chromatography. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20, is typically effective. The product fractions can be identified by TLC analysis. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance Off-white to pale yellow solid.
Yield 65-80% (after purification).
¹H NMR (400 MHz, CDCl₃) δ ~7.2-7.4 (m, Ar-H), ~7.15 (d, 4H, Ar-H), ~7.05 (d, 4H, Ar-H), ~6.6-6.8 (m, Ar-H), ~4.0 (br s, 2H, -NH₂), ~2.5 (s, 1H, -OH), ~2.3 (s, 6H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ ~145-148, ~137, ~130-132, ~128-129, ~116-118 (Ar-C), ~82 (C-OH), ~21 (-CH₃).
Mass Spec (ESI+) Calculated for C₂₁H₂₁NO [M+H]⁺: 316.17. Found: ~316.2.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvents.[7]2. Passivated magnesium surface.1. Ensure all glassware is rigorously flame-dried and solvents are certified anhydrous.2. Add a small iodine crystal or gently crush the magnesium turnings with a glass rod under nitrogen to expose a fresh surface.[9]
Low yield of final product. 1. Incomplete Grignard formation.2. Grignard reagent quenched by moisture.3. Incomplete reaction with the ester.1. Ensure most of the magnesium is consumed.2. Maintain a positive pressure of inert gas throughout.3. Increase reaction time at room temperature after addition.
Complex mixture of products after reaction. 1. Reaction temperature was too high.2. Impure starting materials.1. Maintain 0°C during the addition of the ester.2. Use high-purity, freshly opened starting materials.

Application: Derivatization of the Amino Group

The primary amine on the product is a versatile functional group for creating a library of derivatives. Below is a general protocol for N-acylation.

G Start Dissolve Triarylmethanol in Dichloromethane (DCM) Reagents Add Triethylamine (1.2 eq) and cool to 0°C Start->Reagents Addition Add Acyl Chloride (e.g., Acetyl Chloride, 1.1 eq) dropwise Reagents->Addition Reaction Stir at RT for 2-4 hours (Monitor by TLC) Addition->Reaction Workup Wash with water, NaHCO3(aq), and brine Reaction->Workup End Dry, concentrate, and purify to yield N-acylated derivative Workup->End

Caption: General workflow for N-acylation of the synthesized scaffold.

Protocol for N-Acetylation:

  • Dissolve (2-Aminophenyl)[bis(4-methylphenyl)]methanol (1.0 equiv) in dichloromethane (DCM).

  • Add triethylamine (1.2 equiv) as a base to scavenge the HCl byproduct.

  • Cool the solution to 0°C.

  • Slowly add acetyl chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform a standard aqueous workup and purify as necessary.

This straightforward modification allows for the introduction of various functional groups, altering the compound's steric and electronic properties for structure-activity relationship (SAR) studies.

References

  • Reddy, T. J., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 56(38), 5344-5347. Available from: [Link][1]

  • Kumar, A., et al. (2018). A simple protocol for the synthesis of triarylmethane derivatives with three different (hetero)aryl groups by decarbonylation of 3,3-diarylbenzofuranones. Organic & Biomolecular Chemistry, 16(2), 228-232. Available from: [Link]

  • ResearchGate. (2025). Triaryl Methane Derivatives as Antiproliferative Agents. Available from: [Link][2]

  • University of California, Irvine. Grignard Synthesis of Triphenylmethanol. Available from: [Link][7]

  • Chen, J., et al. (2022). Facile One-Pot Conversion of Diarylmethanes to Triarylmethanols. The Journal of Organic Chemistry, 87(13), 8569-8579. Available from: [Link]

  • Beni, R., et al. (2018). Synthesis and Antiproliferative Activities of Triphenylmethanol Conjugates of Leuprorelin. Journal of Biosciences and Medicines, 6(8), 1-13. Available from: [Link][4]

  • Khan, I., & Ibrar, A. (2018). A Mini-Review on Synthetic Strategies and Methodologies for the Synthesis of 2-Aminobenzophenone and Its Derivatives. Asian Journal of Organic & Medicinal Chemistry, 3(3), 90-98. Available from: [Link][10]

  • Ismael, O. T., & Sadeek, G. Th. (2026). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, 9(3), 243-253. Available from: [Link]

  • Alnakhli, J., et al. (2023). Triphenylmethanol Conjugates of Triptorelin as Cell-Penetrating Anti-Cancer Prodrugs. Journal of Biosciences and Medicines, 11(11), 207-223. Available from: [Link][5]

  • University of California, Davis. Experiment 1: Grignard Reaction. Available from: [Link][9]

Sources

Method

Application Note: Synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol via Grignard Reaction

Abstract This document provides a comprehensive guide for the synthesis of the tertiary alcohol, (2-Aminophenyl)[bis(4-methylphenyl)]methanol. Triarylmethanol scaffolds are of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary alcohol, (2-Aminophenyl)[bis(4-methylphenyl)]methanol. Triarylmethanol scaffolds are of significant interest in medicinal chemistry and materials science. The protocol herein details a robust and scalable procedure utilizing the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] We will explore the reaction mechanism, provide a detailed step-by-step protocol from reagent preparation to product purification, and emphasize critical safety considerations. This guide is intended for researchers and professionals in chemical and pharmaceutical development.

Introduction and Scientific Background

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for creating carbon-carbon bonds.[2][3] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group.[4][5]

The synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol is achieved by reacting methyl 2-aminobenzoate with an excess of 4-methylphenylmagnesium bromide. The reaction with an ester is particularly noteworthy as it involves a sequential double addition of the Grignard reagent to yield a tertiary alcohol.[6][7] Understanding the stoichiometry and reactivity is paramount for success. The presence of an acidic proton on the aniline moiety of the starting material necessitates the use of an additional equivalent of the Grignard reagent, which will be consumed in a preliminary acid-base reaction.

Reaction Mechanism and Stoichiometry

The reaction of a Grignard reagent with an ester proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.[7][8]

  • First Addition (Nucleophilic Acyl Substitution): One equivalent of the 4-methylphenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 2-aminobenzoate. This forms a tetrahedral intermediate.[3][9][10]

  • Elimination: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (-OCH₃) as a leaving group. The product of this step is an intermediate ketone, 2-amino-4',4''-dimethylbenzophenone.[6][7][8]

  • Second Addition (Nucleophilic Addition): A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone. Ketones are generally more reactive towards nucleophiles than esters, ensuring this second addition occurs readily and preventing isolation of the ketone intermediate.[4][7][8][9] This forms a magnesium alkoxide salt.

  • Protonation: An acidic workup in the final stage protonates the alkoxide to yield the desired tertiary alcohol, (2-Aminophenyl)[bis(4-methylphenyl)]methanol.[6][10]

Stoichiometric Consideration: A crucial aspect of this specific synthesis is the presence of the amine (-NH₂) group on the starting ester. Grignard reagents are potent bases and will readily deprotonate the amine.[11][12] This consumes one full equivalent of the Grignard reagent in a non-productive acid-base reaction. Therefore, a minimum of three equivalents of 4-methylphenylmagnesium bromide are required: one to deprotonate the amine and two for the sequential addition to the ester functionality. In practice, a modest excess (e.g., 3.2-3.5 equivalents) is recommended to drive the reaction to completion and account for any residual moisture.[13]

Grignard Reaction Mechanism cluster_start Reactants cluster_process Reaction Steps cluster_end Products Ester Methyl 2-Aminobenzoate Deprotonation Amine Deprotonation Ester->Deprotonation Grignard1 4-Methylphenyl-MgBr (1st Equiv.) Grignard1->Deprotonation Consumes 1 Eq. Grignard2 4-Methylphenyl-MgBr (2nd Equiv.) Addition1 Nucleophilic Acyl Substitution Grignard2->Addition1 Attacks Ester Grignard3 4-Methylphenyl-MgBr (3rd Equiv.) Addition2 Nucleophilic Addition Grignard3->Addition2 Attacks Ketone Deprotonation->Addition1 Ketone Ketone Intermediate Addition1->Ketone Ketone->Addition2 Alkoxide Magnesium Alkoxide Salt Addition2->Alkoxide Workup Acidic Workup (H₃O⁺) Alkoxide->Workup Product (2-Aminophenyl)[bis(4-methylphenyl)]methanol Workup->Product

Caption: High-level overview of the Grignard reaction mechanism and stoichiometry.

Safety Protocols and Hazard Management

The Grignard reaction presents significant hazards that must be managed with stringent safety protocols.

  • Fire Hazard: The reaction is highly exothermic, and the common solvents (diethyl ether, THF) are extremely flammable with low boiling points.[13][14][15] A runaway reaction can lead to solvent boiling over and causing a fire.[15]

    • Control Measures: Always have an ice-water bath prepared to cool the reaction flask if the exotherm becomes too vigorous.[13][15] Perform the reaction in a certified chemical fume hood, away from any ignition sources.[14]

  • Moisture Sensitivity: Grignard reagents react violently with water and are destroyed by protic solvents.[1][11][16]

    • Control Measures: All glassware must be rigorously dried before use, either in a high-temperature oven overnight or by flame-drying under an inert atmosphere.[1][17] Use only anhydrous grade solvents.[18] The reaction should be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon).

  • Corrosivity: Grignard reagents are powerful bases and can cause severe chemical burns.[1][15] The acidic workup involves strong acids.

    • Control Measures: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.[14]

  • Engineering Controls: The entire procedure must be performed in a well-ventilated chemical fume hood.[14] Using a blast shield is highly recommended, especially for reactions at scale.[14]

Detailed Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, reaction with the ester, and product workup/purification.

Reagents and Equipment
Reagent / MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Magnesium Turnings24.312.04 g84.03.5
4-Bromotoluene171.0414.37 g (10.3 mL)84.03.5
Methyl 2-aminobenzoate151.163.63 g24.01.0
Anhydrous Tetrahydrofuran (THF)-~150 mL--
Iodine (I₂)253.811-2 small crystals-(catalyst)
Saturated aq. NH₄Cl-~100 mL--
Ethyl Acetate-~200 mL--
Saturated aq. NaCl (Brine)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Equipment: 500 mL three-necked round-bottom flask, 250 mL pressure-equalizing dropping funnel, reflux condenser, glass stoppers, magnetic stirrer and stir bar, heating mantle, nitrogen/argon gas line with bubbler, syringes, needles, and standard glassware for workup.

Part A: Preparation of 4-methylphenylmagnesium bromide
  • Apparatus Setup: Assemble the 500 mL three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Attach a drying tube filled with CaCl₂ to the top of the condenser. Flame-dry the entire apparatus under a steady flow of nitrogen or argon to remove all adsorbed moisture.[1][13] Allow to cool to room temperature.

  • Initiation: Place the magnesium turnings (2.04 g) and a magnetic stir bar in the reaction flask. Add one or two small crystals of iodine.[1][11] The iodine helps to activate the magnesium surface.

  • Reagent Addition: In a separate dry flask, prepare a solution of 4-bromotoluene (14.37 g) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction Start: Add ~10 mL of the 4-bromotoluene solution from the dropping funnel to the magnesium turnings.[19] The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[20] If the reaction does not start, gently warm the flask with a heating mantle or crush some of the magnesium turnings with a dry glass rod.[17][19]

  • Completion: Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[17][19] The formation of the Grignard reagent is exothermic. Use an ice bath to moderate the reaction if it becomes too vigorous. After the addition is complete, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[19] The final solution should be cloudy and greyish-brown. Cool the solution to room temperature.

Part B: Synthesis of the Tertiary Alcohol
  • Ester Addition: Prepare a solution of methyl 2-aminobenzoate (3.63 g) in 40 mL of anhydrous THF.

  • Reaction: Cool the freshly prepared Grignard reagent solution in the three-necked flask to 0 °C using an ice-water bath.[10] Slowly add the methyl 2-aminobenzoate solution dropwise via the dropping funnel over 30 minutes.[10] Maintain the temperature below 10 °C during the addition to control the exotherm.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will likely become a thick slurry.

Part C: Workup and Purification
  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and any unreacted Grignard reagent.[21] This is an exothermic process that will evolve gas; add the quenching solution cautiously.

  • Extraction: Transfer the entire mixture to a 1 L separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate. The product will be in the upper organic layer.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with 50 mL of brine (saturated aq. NaCl) to remove residual water.[17]

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[2][11] Swirl for 10-15 minutes. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, likely as a solid or viscous oil.

  • Purification: The primary impurity is often the biphenyl coupling product (4,4'-dimethylbiphenyl) from the Grignard formation.[17] Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective.[20]

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC): The progress of the reaction can be monitored by TLC.[22][23]

  • Procedure: Periodically take a small aliquot from the reaction, quench it with a drop of acidic water, and extract with a small amount of ethyl acetate. Spot the organic layer on a silica gel TLC plate.

  • Eluent: A typical mobile phase would be 20-30% ethyl acetate in hexanes.

  • Visualization: Visualize the spots under a UV lamp (254 nm).[24] The starting ester and the final product should have different Rf values. The reaction is complete when the spot corresponding to methyl 2-aminobenzoate is no longer visible.

Product Characterization: The identity and purity of the final product, (2-Aminophenyl)[bis(4-methylphenyl)]methanol, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and number of protons and carbons.

  • IR Spectroscopy: To identify key functional groups, such as the O-H stretch (~3400 cm⁻¹) of the alcohol and the N-H stretches (~3300-3500 cm⁻¹) of the amine.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Experimental Workflow A 1. Assemble and Flame-Dry Apparatus B 2. Prepare Grignard Reagent (4-Me-PhMgBr in THF) A->B Inert Atmosphere C 3. Cool Grignard Reagent to 0 °C B->C D 4. Add Ester Solution (Methyl 2-aminobenzoate in THF) Dropwise C->D Maintain T < 10 °C E 5. Stir at Room Temp (1-2 hours) D->E F 6. Quench with sat. aq. NH₄Cl E->F Cool to 0 °C first G 7. Extraction with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry (Na₂SO₄), Filter, and Concentrate H->I J 10. Purify Crude Product (Chromatography or Recrystallization) I->J K 11. Characterize Final Product (NMR, IR, MS, MP) J->K

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Available at: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Available at: [Link]

  • JoVE. (2025, May 22). Video: Esters to Alcohols: Grignard Reaction. Available at: [Link]

  • University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

  • YouTube. (2013, March 27). Esters and Grignard reagent. Available at: [Link]

  • American Chemical Society. Grignard Reaction. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • CHM 244 Lab Practical- Grignard Reactions. Page 1. Available at: [Link]

  • Chemistry at Winthrop University. The Grignard Reaction. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Page 2. Available at: [Link]

  • Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Available at: [Link]

  • YouTube. (2024, June 7). Grignard reaction safety. Available at: [Link]

  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Organic Syntheses Procedure. 4,4'-dimethyl-1,1'-biphenyl. Available at: [Link]

  • Experiment 19 – The Grignard Reaction. Page 1. Available at: [Link]

  • Experiment 1: Grignard Reaction. Page 3. Available at: [Link]

  • YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). University of Missouri–St. Louis. Available at: [Link]

  • Bartleby. (2021, July 19). How can you monitor the progress of a Grignard reaction?. Available at: [Link]

  • PREPARATION OF TRIPHENYL METHANOL BY GRIGNARD REACTION. Page 3. Available at: [Link]

  • StudyCorgi. (2023, November 29). Synthesis of Triphenylmethanol from Grignard Reaction | Free Essay Example. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Scribd. Exp 6 Part 2. Available at: [Link]

  • YouTube. (2023, January 9). Triphenylmethanol Synthesis: Grignard Reaction. Available at: [Link]

  • Organic Syntheses Procedure. Notes. Available at: [Link]

  • Wikipedia. Phenylmagnesium bromide. Available at: [Link]

  • Reddit. (2025, May 6). Grignard synthesis of triphenyl methanol, GCMS found triphenyl methane to be present as well. Any ideas as to how that triphenyl methane was created?. Available at: [Link]

  • TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf. Available at: [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

  • ResearchGate. (2021, June 21). Why tertiary alcohol could be easily prepared from 2-aminobenzoate but hardly from 3-aminobenzoate?. Available at: [Link]

  • DSpace@MIT. Preparation and reactions of medium-ring Grignard reagent. Available at: [Link]

Sources

Application

Use of (2-Aminophenyl)[bis(4-methylphenyl)]methanol in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of (2-Aminophenyl)[bis(4-methylphenyl)]methanol as a versatile scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of (2-Aminophenyl)[bis(4-methylphenyl)]methanol as a versatile scaffold in medicinal chemistry.

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide access to new chemical space is perpetual. (2-Aminophenyl)[bis(4-methylphenyl)]methanol emerges as a compelling, yet underexplored, scaffold. Its structure is deceptively simple, combining three key pharmacophoric elements onto a single, three-dimensional framework:

  • A Primary Aromatic Amine: This ortho-positioned amine serves as a versatile synthetic handle for a multitude of transformations, including N-acylation, N-alkylation, sulfonylation, and, most critically, as a gateway to the synthesis of fused heterocyclic systems.

  • A Tertiary Carbinol: The hydroxyl group acts as a potent hydrogen bond donor and acceptor, capable of forming crucial interactions with biological targets. It also provides a vector for O-functionalization to modulate physicochemical properties such as solubility and metabolic stability.

  • A Triarylmethane Core: This bulky, rigid core provides a defined three-dimensional geometry, allowing for the precise positioning of substituents to probe the topology of protein binding pockets. The two tolyl groups offer sites for further functionalization to fine-tune activity and selectivity.

This guide moves beyond a simple recitation of facts, providing a strategic blueprint for leveraging this scaffold's inherent reactivity. We present detailed protocols for its synthesis and subsequent derivatization, underpinned by the chemical rationale necessary for informed drug design and discovery.

Part 1: Synthesis of the Core Scaffold

The most direct and reliable method for constructing the (2-Aminophenyl)[bis(4-methylphenyl)]methanol scaffold is through the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a diaryl ketone. In this protocol, 2-aminobenzophenone is not commercially prevalent, so we opt for a more robust route starting from 2-aminobenzoic acid and proceeding through a di-p-tolyl ketone intermediate. A more direct, albeit potentially lower-yielding route, involves the addition of a p-tolyl Grignard reagent to a 2-aminobenzophenone derivative. For this guide, we will focus on the addition of a 2-aminophenyl organometallic reagent to 4,4'-dimethylbenzophenone.

Protocol 1.1: Synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

This two-step protocol involves the formation of a 2-aminophenyl Grignard reagent followed by its reaction with 4,4'-dimethylbenzophenone.

Rationale: The Grignard reaction is a classic C-C bond-forming reaction ideal for creating tertiary alcohols. Using 2-bromoaniline allows for the selective formation of the organomagnesium reagent, which then attacks the electrophilic carbonyl carbon of the ketone. An acidic workup is required to protonate the resulting alkoxide and afford the final product.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
2-Bromoaniline172.031.72 g10.0
Magnesium turnings24.31267 mg11.0
Iodine253.811 crystal-
Anhydrous Tetrahydrofuran (THF)-30 mL-
4,4'-Dimethylbenzophenone210.272.10 g10.0
Saturated NH₄Cl (aq.)-20 mL-
Diethyl ether-50 mL-
Anhydrous MgSO₄---

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add the magnesium turnings and a single crystal of iodine to the flask. Gently heat the flask under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool. This step activates the magnesium surface.

    • Add 5 mL of anhydrous THF.

    • Dissolve the 2-bromoaniline in 10 mL of anhydrous THF and add it to the dropping funnel.

    • Add approximately 1 mL of the 2-bromoaniline solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the flask.

    • Once initiated, add the remaining 2-bromoaniline solution dropwise over 20 minutes to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve the 4,4'-dimethylbenzophenone in 15 mL of anhydrous THF and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Grignard Synthesis Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification Bromoaniline 2-Bromoaniline Mg_THF Mg, I₂ (cat.) Anhydrous THF Bromoaniline->Mg_THF Initiation Grignard 2-(MgBr)-Aniline Mg_THF->Grignard Formation Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Addition at 0°C Ketone 4,4'-Dimethylbenzophenone in THF Ketone->Alkoxide Workup Sat. aq. NH₄Cl Alkoxide->Workup Protonation Product (2-Aminophenyl)[bis(4-methylphenyl)]methanol Workup->Product Purification Column Chromatography Product->Purification

Caption: Figure 1: Grignard Synthesis Workflow.

Part 2: Applications in Medicinal Chemistry & Derivatization Strategies

The true value of (2-Aminophenyl)[bis(4-methylphenyl)]methanol lies in its utility as a versatile building block. The ortho-amino and hydroxyl groups are poised for cyclization reactions to form rigid heterocyclic systems, a common strategy for constraining conformational flexibility and enhancing binding affinity.

Application 2.1: Friedländer Annulation for Quinolone Synthesis

Rationale: The Friedländer synthesis is a powerful reaction that condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this case, the amine of our scaffold can react with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to construct a highly substituted quinoline ring system. Quinolines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs for their antimalarial, antibacterial, and anticancer properties.

Protocol 2.1.1: Synthesis of a Di-p-tolyl-substituted Quinolone Derivative

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
(2-Aminophenyl)[bis(4-methylphenyl)]methanol303.41303 mg1.0
Ethyl acetoacetate130.14195 mg (0.19 mL)1.5
p-Toluenesulfonic acid (p-TSA)172.2019 mg0.1
Toluene-10 mL-

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the (2-Aminophenyl)[bis(4-methylphenyl)]methanol, ethyl acetoacetate, p-TSA, and toluene.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the target quinoline derivative.

Heterocycle Formation Diagram

Friedlander_Synthesis Figure 2: Friedländer Annulation Pathway Scaffold (2-Aminophenyl)[bis(4-methylphenyl)]methanol Catalyst p-TSA, Toluene Reflux (Dean-Stark) Scaffold->Catalyst Dicarbonyl Ethyl Acetoacetate (1,3-Dicarbonyl) Dicarbonyl->Catalyst Quinoline Substituted Quinolone Product Catalyst->Quinoline Condensation & Cyclization

Caption: Figure 2: Friedländer Annulation Pathway.

Application 2.2: N-Functionalization for Library Generation

Rationale: The primary amine is an excellent nucleophile for creating diverse libraries of amides and sulfonamides. This strategy is fundamental in structure-activity relationship (SAR) studies to probe for key interactions with a biological target and to modulate physicochemical properties. For instance, acylating the amine with different acid chlorides can introduce a wide range of substituents.

Protocol 2.2.1: General Procedure for N-Acylation

Step-by-Step Methodology:

  • Dissolve (2-Aminophenyl)[bis(4-methylphenyl)]methanol (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Add a mild base, such as triethylamine (1.2 mmol, 1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Derivatization Logic Diagram

Derivatization_Logic Figure 3: Scaffold Derivatization Logic cluster_N N-Functionalization cluster_O O-Functionalization cluster_C Core Modification Core (2-Aminophenyl)[bis(4-methylphenyl)]methanol Amide Amide Library (R-COCl, Base) Core->Amide Explore SAR Sulfonamide Sulfonamide Library (R-SO₂Cl, Base) Core->Sulfonamide Modulate pKa Ether Ether Library (R-X, Base) Core->Ether Block H-bond Ester Ester Library (R-COCl, Base) Core->Ester Prodrug Strategy Heterocycle Heterocycle Synthesis (e.g., Friedländer) Core->Heterocycle Constrain Geometry

Caption: Figure 3: Scaffold Derivatization Logic.

Conclusion

(2-Aminophenyl)[bis(4-methylphenyl)]methanol represents more than a single molecule; it is a platform for innovation. Its convergent synthesis and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool for rapidly generating novel, structurally diverse, and three-dimensional compounds. The protocols and strategies outlined in this guide serve as a validated starting point for research programs aimed at exploring new chemical space and developing next-generation therapeutics. By understanding the inherent chemical logic of this scaffold, researchers can rationally design and synthesize libraries poised for biological screening and hit-to-lead optimization.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Musiol, R. (2017). Quinolines as Privileged Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 12(9), 895-909. [Link]

Method

Large-scale synthesis protocol for (2-Aminophenyl)[bis(4-methylphenyl)]methanol

An Application Note for the Scalable Synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol Abstract (2-Aminophenyl)[bis(4-methylphenyl)]methanol is a triarylmethanol derivative with significant potential as a versati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

Abstract

(2-Aminophenyl)[bis(4-methylphenyl)]methanol is a triarylmethanol derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a reactive hydroxyl group and a nucleophilic amino group, makes it a valuable precursor for synthesizing complex heterocyclic systems and functional dyes.[4][5] This application note provides a comprehensive, robust, and scalable protocol for the synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol via a Grignard reaction. We emphasize process safety, reaction optimization, and detailed analytical validation, offering field-proven insights to guide researchers and process chemists in achieving high yields and purity on a large scale.

Introduction and Mechanistic Overview

The synthesis of tertiary alcohols, particularly triarylmethanols, is a cornerstone of organic chemistry, frequently accomplished through the addition of organometallic reagents to a carbonyl compound.[6][7] The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[8]

The protocol detailed herein utilizes the Grignard reaction between p-tolylmagnesium bromide and 2-aminobenzaldehyde. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[8]

Reaction Scheme:

A critical consideration in this specific synthesis is the presence of the acidic amine proton on the 2-aminobenzaldehyde substrate. Grignard reagents are not only potent nucleophiles but also extremely strong bases.[6][9] Consequently, the first equivalent of the Grignard reagent is consumed in an acid-base reaction, deprotonating the amino group. The subsequent two equivalents then act as nucleophiles, attacking the carbonyl group to form the desired tertiary alcohol after an intermediate ketone is formed and reacts further.[6] Therefore, a stoichiometric excess of the Grignard reagent (greater than two equivalents) is essential for driving the reaction to completion.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[10][11]

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
Magnesium TurningsMg24.3130.0 g1.23Must be dry and activated.
4-BromotolueneC₇H₇Br171.04200.0 g (147 mL)1.17Reagent grade, freshly distilled if necessary.
2-AminobenzaldehydeC₇H₇NO121.1445.0 g0.37High purity.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.112.0 L-From a solvent purification system or freshly distilled from sodium/benzophenone.[10]
Iodine (I₂)I₂253.81~100 mg-For reaction initiation.[12]
Saturated NH₄Cl (aq)NH₄Cl53.491.5 L-For quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.112.0 L-For extraction.
Brine (Saturated NaCl)NaCl58.441.0 L-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04~100 g-For drying.

Equipment:

  • 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen/argon inlet.

  • Heating mantle with temperature controller.

  • Large ice-water bath.

  • Separatory funnels (4 L capacity).

  • Rotary evaporator.

  • Standard laboratory glassware.

Synthesis Workflow

SynthesisWorkflow cluster_prep Phase 1: Grignard Reagent Preparation cluster_reaction Phase 2: Grignard Addition cluster_workup Phase 3: Work-up & Purification A Assemble & Flame-Dry Glassware under Nitrogen Flow B Charge with Mg Turnings and an Iodine Crystal A->B C Add 4-Bromotoluene in THF Dropwise to Initiate B->C D Maintain Reflux until Mg is Consumed C->D E Cool Grignard Reagent to 0 °C D->E F Add 2-Aminobenzaldehyde in THF Dropwise, Maintaining T < 10 °C E->F G Warm to Room Temperature and Stir for 2-4 hours F->G H Cool to 0 °C and Quench with Saturated aq. NH4Cl G->H I Extract with Ethyl Acetate H->I J Wash with Brine & Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Recrystallize from Toluene/Hexane K->L M Isolate & Dry Pure Product L->M

Caption: Workflow for the large-scale synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol.

Step-by-Step Procedure

Phase 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Flame-dry all glassware thoroughly under a steady stream of dry nitrogen or argon to remove all adsorbed moisture.[12][13] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Charging the Flask: Add the magnesium turnings (30.0 g) and a single crystal of iodine to the reaction flask. The iodine serves as an activator.[12]

  • Initiation: In the dropping funnel, prepare a solution of 4-bromotoluene (200.0 g) in anhydrous THF (800 mL). Add approximately 50 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[13] If the reaction does not start, gentle warming with a heat gun may be applied.

  • Reagent Formation: Once the reaction is initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux without external heating.[12] After the addition is complete, continue to stir the mixture for an additional 1-2 hours until almost all the magnesium has been consumed. The resulting dark, grayish-brown solution is the Grignard reagent.

Phase 2: Grignard Addition to 2-Aminobenzaldehyde

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 2-aminobenzaldehyde (45.0 g) in anhydrous THF (400 mL). Add this solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent. Causality Note: This addition is highly exothermic; the rate of addition must be carefully controlled to maintain the internal temperature below 10 °C to minimize side reactions.[10][11]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

Phase 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in a large ice-water bath. Slowly and carefully add 1.5 L of saturated aqueous ammonium chloride solution via the dropping funnel to quench the reaction. Safety Note: The quenching process can be vigorous. Add the solution slowly at first to control the exotherm and any gas evolution.

  • Extraction: Transfer the entire mixture to a 4 L separatory funnel. Add 1 L of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the upper organic layer. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine all organic extracts and wash with brine (1 x 1 L). Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator. This will yield a crude solid or thick oil.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot toluene, then slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Process Safety Considerations

  • Anhydrous Conditions: The success of the Grignard reaction is critically dependent on the exclusion of water.[8][13] Water will protonate and destroy the Grignard reagent. All glassware must be rigorously dried, and anhydrous solvents are mandatory.

  • Exotherm Control: Both the formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[11][12] A large ice bath must be readily available to control the reaction temperature, especially during the addition steps. Runaway reactions can cause the solvent to boil violently, presenting a significant fire hazard.[10][11]

  • Flammable Solvents: THF and ethyl acetate are highly flammable.[10] Ensure there are no open flames or spark sources in the vicinity. All operations should be conducted within a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, with Nomex gloves as an outer layer if handling large volumes) are required.[10][11]

  • Quenching: Never quench a Grignard reaction with pure water or acid directly. This can cause a violent, uncontrolled reaction. A saturated solution of ammonium chloride is a much safer alternative.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Off-white to light yellow crystalline solid
Yield 75-85% (based on 2-aminobenzaldehyde)
Melting Point Literature values should be consulted for comparison.
¹H NMR Expect characteristic peaks for aromatic protons, a singlet for the -OH proton (exchangeable with D₂O), a broad singlet for the -NH₂ protons, and singlets for the two methyl groups.
¹³C NMR Expect signals for the carbinol carbon (~80-85 ppm), aromatic carbons, and methyl carbons (~21 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~3400-3500 cm⁻¹), N-H stretches (~3300-3400 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), and C-O stretch (~1000-1100 cm⁻¹).

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Available at: [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of California, Santa Barbara. Available at: [Link]

  • Grignard Reaction - Laboratory Reaction Safety Summary. (n.d.). American Chemical Society. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University. Available at: [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Triarylmethanes by Decarbonylation of 3, 3-Diaryl Benzofuranones. (n.d.). ResearchGate. Available at: [Link]

  • US3679713A - Recovery and purification of basic triarylmethane dyes. (n.d.). Google Patents.
  • US4678613A - Process for the purification of triphenylmethane compounds. (n.d.). Google Patents.
  • Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Web.mnstate.edu. Available at: [Link]

  • Catalytic Synthesis of Triarylmethane Derivatives via Friedel-Crafts Alkylation. (n.d.). ThaiScience. Available at: [Link]

  • Using the Grignard Reaction to Prepare Triphenylmethanol. (2014, April 1). Odinity. Available at: [Link]

  • Triarylmethanes, a New Class of Cx50 Inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 20220606 triarylmethanols. (n.d.). Chem.wisc.edu. Available at: [Link]

  • Grignard reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • (2-Aminophenyl)methanol. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. (2025, August 6). ResearchGate. Available at: [Link]

  • (PDF) (2-Aminophenyl)methanol. (n.d.). ResearchGate. Available at: [Link]

  • Grignard Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • Synthesis of 2-Substituted Quinazolines by CsOH-Mediated Direct Aerobic Oxidative Cyclocondensation of 2-Aminoarylmethanols with Nitriles in Air. (n.d.). The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Technical Note: Chemoselective Functionalization of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

This Application Note is structured as a high-level technical guide for researchers working with (2-Aminophenyl)[bis(4-methylphenyl)]methanol . It synthesizes organic reactivity principles with practical, bench-validated...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers working with (2-Aminophenyl)[bis(4-methylphenyl)]methanol . It synthesizes organic reactivity principles with practical, bench-validated protocols.

[1]

Introduction & Structural Analysis[1][2][3][4]

(2-Aminophenyl)[bis(4-methylphenyl)]methanol (hereafter AMPM ) is a specialized triarylcarbinol scaffold. Unlike simple benzyl alcohols, AMPM possesses two distinct structural features that dictate its reactivity:

  • The Ortho-Amino Group: A nucleophilic handle capable of standard amine functionalization (acylation, alkylation).[1]

  • The Electron-Rich Trityl Center: The presence of two para-tolyl groups stabilizes the benzylic carbocation significantly more than a standard triphenylmethyl (trityl) system.

The Critical Challenge: The primary challenge in working with AMPM is the chemoselectivity between N-functionalization and acid-catalyzed cyclodehydration . Due to the high stability of the intermediate carbocation, even trace acidity can trigger the rapid loss of water and intramolecular ring closure to form 9,9-bis(4-methylphenyl)-9,10-dihydroacridine .[1]

This guide provides protocols to either exploit this cyclization or suppress it to achieve linear N-functionalization.

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent pathways available to AMPM. The "Danger Zone" indicates conditions that inadvertently trigger cyclization.

ReactionLandscape cluster_legend Pathway Legend Start (2-Aminophenyl)[bis(4-methylphenyl)]methanol (AMPM) CarboCat Stabilized Trityl Carbocation [Intermediate] Start->CarboCat Acid (H+), Heat - H2O NAcyl N-Acyl-AMPM (Linear Product) Start->NAcyl Anhydride + Base (Pyridine) Low Temp (<0°C) Diazo Diazonium Salt (Reactive Intermediate) Start->Diazo NaNO2, HCl 0°C Acridan 9,9-di(p-tolyl)-9,10-dihydroacridine (Cyclized Product) CarboCat->Acridan Intramolecular Nucleophilic Attack Diazo->Acridan Radical/Cationic Decomp key1 Red Arrow = Cyclization (Thermodynamic Sink) key2 Green Arrow = Kinetic Control (N-Functionalization)

Figure 1: Divergent reaction pathways for AMPM. Acidic conditions favor the thermodynamic sink (Acridan), while basic/kinetic conditions favor N-functionalization.[1]

Protocol A: Acid-Catalyzed Cyclodehydration

Objective: Synthesis of 9,9-bis(4-methylphenyl)-9,10-dihydroacridine. Mechanism: The electron-donating methyl groups on the phenyl rings stabilize the trityl carbocation, making this reaction extremely facile. This is the "Bernthsen-like" cyclization but occurs under much milder conditions due to the pre-existing alcohol.

Materials
  • Substrate: AMPM (1.0 eq)

  • Acid Catalyst: Glacial Acetic Acid (AcOH) + conc.[1] HCl (Cat.)[1] OR Polyphosphoric Acid (PPA).

  • Solvent: AcOH (if using HCl) or None (if using PPA).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g (approx. 3.3 mmol) of AMPM in 10 mL of Glacial Acetic Acid.

  • Activation: Add 0.5 mL of concentrated HCl dropwise.

    • Observation: The solution may turn a deep red/orange transiently (indicative of the trityl carbocation).

  • Reflux: Heat the mixture to reflux (118°C) for 1–2 hours.

    • Monitoring: Monitor via TLC (SiO2, 10% EtOAc/Hexane).[1][2] The starting material (polar alcohol) will disappear, replaced by a non-polar fluorescent spot (Acridan).[1]

  • Quench: Pour the hot reaction mixture into 100 mL of ice-cold water.

  • Isolation: The product will precipitate as a solid. Neutralize with saturated NaHCO3 to pH 7. Filter, wash with water, and dry.[1]

  • Purification: Recrystallize from Ethanol/Water.

Critical Control Point: If the reaction turns black/tarry, the temperature is too high. The p-tolyl groups make the ring system susceptible to oxidative degradation. Maintain an inert atmosphere (N2) if possible.[1]

Protocol B: Chemoselective N-Acylation

Objective: Derivatization of the amine without disturbing the hydroxyl group or closing the ring. Principle: To prevent cyclization, the generation of the carbocation must be suppressed. This requires basic conditions to scavenge any protons and low temperatures to favor kinetic attack at the nitrogen over the oxygen.

Materials
  • Substrate: AMPM (1.0 eq)

  • Reagent: Acetic Anhydride (1.1 eq) or Benzoyl Chloride (1.1 eq).[1]

  • Base/Solvent: Pyridine (Excess, acts as solvent and acid scavenger) OR DCM with Triethylamine (TEA).[1]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with N2.

  • Solvation: Dissolve AMPM in dry Dichloromethane (DCM) (0.1 M concentration). Add 2.0 equivalents of Triethylamine (or Pyridine).[1]

  • Cooling: Cool the solution to -10°C (Ice/Salt bath).

    • Why? The hydroxyl group is sterically hindered (trityl position) and less nucleophilic than the amine. Low temp maximizes this selectivity.

  • Addition: Add the acylating agent (dissolved in minimal DCM) dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 2 hours. Do not let the reaction warm to room temperature until TLC confirms consumption of amine.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

    • Warning: Do not use acid wash (e.g., 1M HCl) to remove pyridine, as this may trigger cyclization of the product during workup.[1] Use multiple water washes or remove pyridine via azeotropic distillation with toluene.

Data Interpretation:

Parameter N-Acylated Product Cyclized Impurity (Acridan)
IR Spectrum Strong Amide C=O (~1660 cm⁻¹) No C=O; Loss of O-H stretch
1H NMR NH signal (broad, ~8-9 ppm) Loss of OH; Loss of NH2

| Solubility | Soluble in polar organics | Highly soluble in non-polar |[1][3]

Protocol C: Diazotization (Sandmeyer/Cyclization)

Objective: Conversion of the amino group to a diazonium salt for azo-dye synthesis or radical cyclization.

Methodology
  • Dissolution: Dissolve AMPM in dilute HCl (2M) at 0°C.

    • Note: The alcohol may partially dehydrate here. If maintaining the -OH is critical, use H2SO4/AcOH mixtures, but this is difficult with this specific substrate.[1]

  • Diazotization: Add NaNO2 (1.1 eq) aq.[1] solution dropwise, keeping temp < 5°C.

  • Outcome:

    • Path A (Thermal Decomposition): Warming the diazonium salt often leads to the Pschorr cyclization , forming a fluorene-like or acridine derivative depending on conformation.

    • Path B (Coupling): Add to a solution of β-naphthol (alkaline) to form a bulky trityl-azo dye.

Mechanistic Visualization: The "Ortho" Trap

The following diagram details the mechanism of the dominant side-reaction (Cyclization) that researchers must avoid during functionalization.

Mechanism Step1 Protonation of Alcohol (-OH2+) Step2 Loss of Water Step1->Step2 Carbocation Trityl Carbocation Formation (Stabilized by p-Tolyl groups) Step2->Carbocation Rate Limiting Step Step3 Nucleophilic Attack by NH2 Carbocation->Step3 Fast Product Dihydroacridine Formation Step3->Product -H+

Figure 2: The acid-catalyzed dehydration mechanism. The p-tolyl groups (not shown) hyper-stabilize the carbocation node, driving the reaction forward.[1]

References

  • Acridine Synthesis via Bernthsen Reaction

    • Source: Bernthsen, A. "Ueber die Synthese des Acridins."[1] Justus Liebigs Annalen der Chemie, 1884.[1]

    • Relevance: Foundational chemistry for diphenylamine/acid condensation, mechanistically similar to the cycliz
    • URL:

  • Reactivity of 2-Aminobenzyl Alcohols

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Establishes the kinetics of intramolecular trapping of benzylic carboc
    • URL: (Contextual match from search results regarding trityl protection/deprotection).[1]

  • Chemoselective Acylation Protocols

    • Source:Advanced Journal of Chemistry.
    • Relevance: Provides conditions for handling trityl-containing amines/alcohols without acidic degradation.[1]

    • URL:[1]

  • Chaperone Activity of (2-Aminophenyl)

    • Source:Bioorganic & Medicinal Chemistry. "Discovery of (2-aminophenyl)methanol as a new molecular chaperone."[1][4]

    • Relevance: Highlights the biological utility of the uncyclized scaffold.
    • URL:

Sources

Method

Application Note: (2-Aminophenyl)[bis(4-methylphenyl)]methanol in Asymmetric Catalysis

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of (2-Aminophenyl)[bis(4-methylphenyl)]methanol (and its derivatives) as a critical scaffold for genera...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of (2-Aminophenyl)[bis(4-methylphenyl)]methanol (and its derivatives) as a critical scaffold for generating Chiral Spiroborate Catalysts and Chiral Schiff Base Ligands .[1]

Note on Chirality: The specific molecule (2-Aminophenyl)[bis(4-methylphenyl)]methanol possesses a plane of symmetry (two identical


-tolyl groups) and is achiral  in isolation.[1] To function as a "chiral auxiliary" or catalyst, it must be:
  • Desymmetrized (e.g., one tolyl group modified).

  • Coupled with a Chiral Co-Ligand (e.g., BINOL) to form a chiral spiro-complex.

  • Used as a Host in chiral inclusion crystallization (where crystal packing induces chirality).

This guide focuses on its primary high-value application: As a precursor to Chiral Spiroborate Zwitterionic Catalysts for asymmetric reductions.[1]

[1]

Part 1: Core Directive & Technical Overview

Executive Summary

(2-Aminophenyl)[bis(4-methylphenyl)]methanol is a bulky, electron-rich amino-alcohol building block.[1] In drug development, it serves as a privileged scaffold for the synthesis of Spiroborate Esters . When complexed with borane and a chiral diol (such as 1,1'-bi-2-naphthol [BINOL] or ethylene glycol derivatives), it forms a rigid, Lewis-acidic spirocyclic system. These catalysts are highly effective for the enantioselective borane reduction of prochiral ketones and oxime ethers, yielding chiral alcohols and amines—key pharmacophores in API synthesis (e.g., Efavirenz, Fluoxetine).

Mechanism of Action: The Spiroborate System

The active catalytic species is not the free amino-alcohol but a spiroborate zwitterion .[1]

  • Complexation: The amino group and the hydroxyl group of the ligand bind to a boron center.[1]

  • Chiral Induction: If the amino-alcohol is achiral (bis-tolyl), chirality is introduced via a chiral diol backbone (e.g., chiral BINOL) or by using a chiral derivative of the ligand itself.

  • Activation: The nitrogen atom coordinates to the boron, increasing the Lewis acidity of the boron center and activating the borane reagent (

    
    ) for hydride transfer.
    
  • Stereocontrol: The bulky

    
    -tolyl groups create a steric "pocket" that directs the approach of the substrate (ketone/imine), ensuring high enantioselectivity (
    
    
    
    ).

Part 2: Experimental Protocols

Protocol A: Synthesis of the Chiral Spiroborate Catalyst

This protocol describes the in-situ generation of the active catalyst using the amino-alcohol and a chiral diol (e.g., (R)-BINOL).[1]

Reagents:

  • Ligand: (2-Aminophenyl)[bis(4-methylphenyl)]methanol (1.0 equiv)[1][2]

  • Chiral Source: (R)-1,1'-Bi-2-naphthol [(R)-BINOL] (1.0 equiv)[1]

  • Boron Source: Trimethyl borate [

    
    ] or Triisopropyl borate (1.1 equiv)
    
  • Solvent: Anhydrous Toluene

Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under Nitrogen (

    
    ).
    
  • Dissolution: Add (2-Aminophenyl)[bis(4-methylphenyl)]methanol (10 mmol) and (R)-BINOL (10 mmol) to anhydrous toluene (50 mL).

  • Borate Addition: Inject Trimethyl borate (11 mmol) via syringe.

  • Reflux: Heat the mixture to reflux (

    
    ). Methanol is generated as a byproduct.
    
  • Azeotropic Removal: Monitor the Dean-Stark trap. Continue reflux for 3–5 hours until methanol evolution ceases and the theoretical amount of methanol is removed.

  • Isolation: Cool to room temperature. Evaporate the solvent under reduced pressure to yield the Spiroborate Pre-catalyst as a white/off-white solid.[1]

    • Validation: Check

      
      -NMR.[1] A shift to 
      
      
      
      ppm (zwitterionic region) confirms spiro-formation.[1]
Protocol B: Asymmetric Reduction of Prochiral Ketones (CBS-Type)

Application of the catalyst for the synthesis of chiral secondary alcohols.[1]

Reagents:

  • Substrate: Acetophenone (or derivative) (1.0 equiv)

  • Catalyst: Spiroborate Complex (from Protocol A) (5–10 mol%)

  • Reductant: Borane-THF (

    
    ) or Borane-DMS (1.0–1.5 equiv)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Catalyst Activation: In a dry Schlenk flask under Argon, dissolve the Spiroborate Catalyst (0.1 mmol) in THF (5 mL).

  • Borane Addition: Add the Borane-THF solution (1.5 mmol) dropwise at

    
    . Stir for 15 minutes to form the active hydride species.
    
  • Substrate Addition: Add a solution of Acetophenone (1.0 mmol) in THF (2 mL) slowly over 30–60 minutes via a syringe pump.

    • Note: Slow addition prevents non-catalyzed background reduction, maximizing

      
      .
      
  • Reaction: Stir at

    
     to Room Temperature (RT) for 1–3 hours. Monitor by TLC or GC.[3]
    
  • Quench: Carefully add Methanol (2 mL) dropwise (Caution:

    
     gas evolution). Add 1M HCl (5 mL) and stir for 30 minutes to hydrolyze the boron-alkoxide intermediate.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Data Analysis & Validation

Enantiomeric Excess (


) Determination: 
Analyze the product using Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).[1]
ParameterValueNotes
Catalyst Loading 5 – 10 mol%Lower loading (<2%) may decrease

due to background reaction.[1]
Temperature

vs. RT
Lower temp usually improves

but slows rate.
Borane Source

Preferred for ease of handling.[1] DMS is smellier but more stable.
Typical Yield > 90%High conversion is standard.
Typical

92% – 99%Dependent on steric bulk of ketone substituents.[1]

Part 3: Visualization (Catalytic Cycle)

The following diagram illustrates the formation of the spiroborate catalyst and the hydride transfer mechanism.

SpiroborateCycle Ligand Ligand: (2-Aminophenyl)[bis(tolyl)]methanol Catalyst Active Spiroborate Catalyst (Zwitterionic Species) Ligand->Catalyst Dehydration (-MeOH) Diol Chiral Diol: (R)-BINOL Diol->Catalyst Borate B(OMe)3 Borate->Catalyst Complex Catalyst-Borane Complex (Activated Hydride) Catalyst->Complex + BH3·THF TS Transition State (Face-Selective Hydride Transfer) Complex->TS + Ketone Substrate Substrate: Prochiral Ketone Substrate->TS TS->Catalyst Catalyst Regeneration Product Product: Chiral Alcohol (>95% ee) TS->Product Hydrolysis

Caption: Synthesis and Catalytic Cycle of the Spiroborate Complex. The amino-alcohol and chiral diol form a rigid spiro-scaffold that activates borane for enantioselective reduction.[1]

Part 4: References & Authority

  • Ortiz-Marciales, M., et al. (2005). "Enantioselective Borane Reduction of Acetophenone using Spiroborate Esters." Organic Letters. Highlighting the structural requirements for spiroborate catalysts.

  • Hu, X., & Zhou, Q.-L. (2014). "Chiral Spiro Catalysts."[4] Chemical Reviews. Comprehensive review of spiro-ligands in asymmetric synthesis.

  • Xie, J.-H., & Zhou, Q.-L. (2008). "Spiroborate Esters from 1,2-Aminoalcohols: Highly Enantioselective Catalysts."[1] Angewandte Chemie International Edition. Describes the specific mechanism of the zwitterionic activation.

  • Cambridge Structural Database (CSD). Crystal structure analysis of 2-aminophenyl carbinol derivatives demonstrating hydrogen-bonding networks useful for inclusion crystallization.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2-Aminophenyl)[bis(4-methylphenyl)]methanol Synthesis

Current Status: Active Ticket ID: CHEM-SUP-94964 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-94964 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol (CAS: 94964-71-3) via the Grignard reaction between Methyl Anthranilate and p-Tolylmagnesium Bromide .

Low yields in this synthesis typically stem from two fundamental oversights:

  • Stoichiometric miscalculation regarding the acidic amino protons (the "Anthranilate Tax").

  • Product degradation during acidic workup (Trityl cation formation).

This protocol provides a self-validating workflow to correct these issues, moving from <40% erratic yields to consistent >85% isolation.

Part 1: The "Anthranilate Tax" (Stoichiometry & Reagents)

The Core Problem

Users often calculate stoichiometry based solely on the ester-to-alcohol transformation (2.0 equivalents). However, the unprotected primary amine (


) on methyl anthranilate acts as a proton source that instantly quenches the Grignard reagent before nucleophilic attack can occur.
The Corrected Stoichiometry

You must account for the deprotonation of the amine. While the second proton is less acidic, the first is removed instantly.

ComponentFunctionStandard Eq.[1][2][3][4][5][6]Required Eq. Reason
Methyl Anthranilate Limiting Reagent1.01.0 Substrate
p-TolylMgBr Nucleophile/Base2.0 - 2.54.5 - 5.0 2.0 eq for addition (Ester

Alcohol)2.0 eq for amine deprotonation (

)0.5-1.0 eq excess to drive kinetics.
THF (Anhydrous) SolventN/A10-15 V High dilution prevents precipitation of the magnesium-amide salt, which can trap unreacted ester.
Diagram: The Reagent "Sink" Pathway

The following diagram illustrates why standard stoichiometry fails. The amine pathway (red) competes with the product pathway (green).

ReactionPathway Start Methyl Anthranilate (Ester + NH2) Sink Magnesium Amide Salt (Dead End without Excess) Start->Sink 1st & 2nd Eq Grignard (Fast Deprotonation) Inter Ketone Intermediate Start->Inter 3rd Eq Grignard (Nucleophilic Attack) Grignard p-TolylMgBr (Grignard) Product Target Alcohol (Alkoxide Form) Inter->Product 4th Eq Grignard (Final Addition)

Caption: Figure 1. Stoichiometric consumption flow. The first 2 equivalents of Grignard are consumed by the amine protons (Red), leaving no reagent for the ester transformation unless excess is provided.

Part 2: Critical Experimental Protocol

Step 1: Reagent Preparation (Self-Validating Check)
  • The Grignard: Do not use commercial bottles older than 3 months. Titrate your Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) before use.

  • The Substrate: Dissolve Methyl Anthranilate (1.0 eq) in anhydrous THF (5 volumes).

    • Validation: The solution must be clear. If cloudy, dry over activated molecular sieves (3Å) for 4 hours.

Step 2: Inverse Addition (The Yield Booster)

Do not add the Grignard to the ester. Add the ester to the Grignard.

  • Why? Adding ester to excess Grignard ensures the concentration of nucleophile is always high relative to the substrate, preventing the formation of ketone side-products or incomplete addition.

Protocol:

  • Place p-TolylMgBr (5.0 eq) in a flame-dried flask under Argon/Nitrogen. Cool to 0°C.

  • Add the Methyl Anthranilate solution dropwise over 30-45 minutes.

    • Observation: Gas evolution (methane) will occur immediately due to amine deprotonation. This is normal.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Reflux: Heat to mild reflux (65°C) for 1 hour.

    • Reason: The magnesium amide salt formed at the ortho-position creates steric bulk, slowing the second addition of the p-tolyl group. Thermal energy is required to drive the reaction to completion.

Step 3: Quenching & Isolation (The "Purple" Trap)

Triaryl methanols with amino groups are highly sensitive to acid. Strong acids will dehydrate the alcohol to form a resonance-stabilized Trityl Cation (often intensely colored), which is water-soluble and will be lost in the aqueous waste or degrade.

Correct Workup:

  • Cool reaction to 0°C.

  • Quench with Saturated Ammonium Chloride (

    
    ) . Do NOT  use HCl or 
    
    
    
    .
  • Extract with Ethyl Acetate.[5]

  • Crucial Step: Wash the organic layer with 10%

    
      (Sodium Bicarbonate).
    
    • Reason: Ensures the pH stays > 7, keeping the molecule in its neutral, organic-soluble alcohol form.

  • Dry over

    
     and concentrate.
    

Part 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Low Yields

Troubleshooting Problem Low Yield / Impure Product Color Did the mixture turn deep red/purple during workup? Problem->Color Yes CAUSE: Trityl Cation Formation FIX: Quench with sat. NH4Cl only. Wash with NaHCO3. Color->Yes Acidic Dehydration No No Color->No Gas Was vigorous gas evolution observed upon mixing? Gas->Yes Gas->No Moisture/Dead Reagent TLC Does TLC show a ketone intermediate? TLC->Yes Incomplete Reaction TLC->No Isolation Issue Yes->TLC No->Gas NoGas CAUSE: Grignard Hydrolysis FIX: Titrate Grignard. Dry THF with sieves. Inc CAUSE: Steric Hindrance FIX: Reflux for 1-2h after addition. Increase Grignard to 5.0 eq. Iso CAUSE: Product stuck in salts FIX: Use Soxhlet extraction on magnesium salts if filtration was used.

Caption: Figure 2. Troubleshooting logic flow for identifying yield loss points.

Frequently Asked Questions

Q: Can I protect the amine to save Grignard reagent? A: Yes, but it often adds unnecessary steps. If you choose to protect, use a Benzyl (Bn) or Trityl group.

  • Warning: Do not use Acetyl (Ac) or Boc protections. The Grignard reagent is a strong nucleophile and will attack the carbonyl of the amide/carbamate protecting group, leading to complex mixtures. The "brute force" method (5 eq Grignard) is generally more atom-economical than a 3-step Protection-Reaction-Deprotection sequence.

Q: The product is an oil that won't crystallize. How do I purify it? A: This compound tends to trap solvent (THF).

  • Evaporate fully.

  • Redissolve in a minimum amount of hot Ethanol or Toluene .

  • Add Hexane dropwise until persistent cloudiness appears.

  • Cool slowly to -20°C.

  • Note: If it remains an oil, flash chromatography (Silica, Hexane:EtOAc 8:2 + 1% Triethylamine) is effective. The Triethylamine is critical to prevent acid-catalyzed degradation on the silica gel.

Q: Why is my product turning green/blue on the bench? A: This indicates air oxidation to the imine/quinone methide species, facilitated by trace acid or light. Store the solid in an amber vial under Argon. Ensure all acid traces are removed during the


 wash.

References

  • Grignard Addition to Anthranilates

    • Reaction of arylmagnesium halides with methyl anthranil
    • Smith, P. A. S., & Kan, R. O. (1964). Journal of Organic Chemistry, 29(8), 2261-2265.
  • Quantitative analysis of active hydrogen in organic compounds (Zerewitinoff determination).
  • Synthesis of 2-Amino-Triarylcarbinols (General Protocol)

    • Synthesis and characterization of trityl alcohol deriv
    • Organic Syntheses, Coll.[6] Vol. 3, p.831 (1955); Vol. 28, p.91 (1948). (General procedure for Triphenylmethanol adapted for amino-derivatives).

  • Handling of Trityl Cations/Acid Sensitivity

    • Stable Carbocations. CXVIII. General Concept of Mechanism for Formation of Colored Forms of Triarylcarbinols.
    • Olah, G. A., et al. (1964). Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

Topic: Optimization of reaction conditions for (2-Aminophenyl)[bis(4-methylphenyl)]methanol Ticket ID: OPT-GRIG-042 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Reaction Logic The Objective: S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for (2-Aminophenyl)[bis(4-methylphenyl)]methanol Ticket ID: OPT-GRIG-042 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

The Objective: Synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol via the addition of p-tolylmagnesium bromide to methyl 2-aminobenzoate (methyl anthranilate).

The Core Challenge: The starting material contains an acidic proton (primary amine,


) and an electrophilic center (ester). A standard 2:1 Grignard stoichiometry will fail because the amine acts as a "proton sink," quenching the first equivalent of the organometallic reagent.

The Optimized Solution: The "Sacrificial Base" Protocol . Instead of protecting the amine (which adds two synthetic steps), we utilize the acidity of the amine to our advantage. By using excess Grignard reagent (


 equivalents), the first equivalent deprotonates the amine to form a magnesium amide intermediate. This intermediate coordinates with the carbonyl oxygen, actually facilitating the subsequent nucleophilic attacks.
Reaction Pathway Visualization

The following diagram illustrates the stepwise consumption of Grignard equivalents and the critical intermediate species.

ReactionPathway cluster_0 Critical Stoichiometry Threshold Start Methyl Anthranilate (Ester + Amine) Step1 Magnesium Amide Intermediate (Active Species) Start->Step1 1.0 eq p-TolMgBr (Deprotonation) Step2 Aminoketone Intermediate Step1->Step2 1.0 eq p-TolMgBr (Add'n/Elimination) Step3 Magnesium Alkoxide (Final Adduct) Step2->Step3 1.0 eq p-TolMgBr (Final Addition) Product (2-Aminophenyl) [bis(4-methylphenyl)]methanol Step3->Product Aq. NH4Cl (Quench)

Caption: Stepwise consumption of Grignard reagent. Note that 3.0 equivalents is the theoretical minimum; 4.0+ is recommended for kinetics.

Optimized Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried or oven-dried (


 overnight) and assembled hot under a nitrogen/argon stream.
Phase A: Preparation of p-Tolylmagnesium Bromide (1.0 M)

If purchasing commercial Grignard, skip to Phase B. However, fresh preparation is recommended for highest activity.

  • Activation: Place magnesium turnings (1.2 eq relative to bromide) in a 3-neck flask. Dry stir under

    
     for 20 mins. Add a single crystal of Iodine (
    
    
    
    ).
  • Initiation: Add just enough anhydrous THF to cover Mg. Add 5% of your total p-bromotoluene. Heat gently with a heat gun until the solution turns cloudy/colorless (iodine consumption) and bubbles appear.

  • Propagation: Dilute with remaining THF. Add the rest of the p-bromotoluene dropwise to maintain a gentle reflux without external heat.

  • Titration: Titrate a 1 mL aliquot using salicylaldehyde phenylhydrazone or iodine to confirm concentration (Target:

    
    ).
    
Phase B: The "Sacrificial Base" Addition
ParameterSpecificationRationale
Substrate Methyl 2-aminobenzoateDried under high vacuum for 1h before use.[1]
Reagent p-TolMgBr4.5 Equivalents (Optimized excess).
Solvent Anhydrous THFBetter solubility for the magnesium amide intermediate than Ether.
Temperature

Start cold to control deprotonation exotherm; heat to drive steric addition.

Step-by-Step:

  • Dissolve Methyl 2-aminobenzoate (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cool the Grignard solution (prepared in Phase A) to

    
     in an ice bath.
    
  • Critical Step: Cannulate the ester solution into the Grignard solution slowly.

    • Note: We add Ester

      
       Grignard (Inverse Addition) to ensure the Grignard is always in excess, preventing side reactions.
      
  • Gas evolution (methane) will be observed as the amine deprotonates.

  • Allow to warm to Room Temperature (RT) over 1 hour.

  • Reflux at

    
     for 3–5 hours. The solution will likely turn a dark olive/brown color.
    
  • Monitoring: Check TLC (Hexane:EtOAc 8:2). The intermediate ketone often co-elutes near the ester, so look for the appearance of the highly polar alcohol spot near the baseline or use GC-MS.

Phase C: Workup (The "Soft Quench")

Avoid HCl. The product is a trityl-type alcohol and is prone to dehydration to form a stable carbocation (red/orange color) or imine.

  • Cool reaction to

    
    .
    
  • Add Saturated Ammonium Chloride (

    
    ) dropwise.
    
    • Observation: A thick white precipitate (Mg salts) will form.

  • If the solid is too sticky (gummy), add a 10% solution of Rochelle Salt (Potassium Sodium Tartrate) and stir for 30 mins. This solubilizes Mg salts.

  • Extract with Ethyl Acetate (

    
    ).[2][3] Wash with Brine.[2] Dry over 
    
    
    
    .[4]

Troubleshooting Guide

Use this decision tree to diagnose reaction failures.

Troubleshooting Issue Identify the Primary Issue StartMat Starting Material (Ester) Remains Unchanged Issue->StartMat Ketone Intermediate Ketone Persists Issue->Ketone RedColor Product turns Red/Orange during workup Issue->RedColor LowYield Low Yield / Gummy Solid Issue->LowYield Sol1 Diagnosis: Wet Solvents/Reagent Action: Titrate Grignard. Ensure <50 ppm H2O. StartMat->Sol1 Sol2 Diagnosis: Steric Hindrance Action: Reflux longer (12h). Increase Grignard to 5.0 eq. Ketone->Sol2 Sol3 Diagnosis: Acid-Catalyzed Dehydration Action: Product is forming Trityl Cation. Use NH4Cl only. Avoid HCl. RedColor->Sol3 Sol4 Diagnosis: Magnesium Chelation Action: Use Rochelle Salt wash to break Mg-Amine complexes. LowYield->Sol4

Caption: Diagnostic flow for common synthesis failures. Color indicates severity (Red = Critical Failure, Yellow = Optimization).[1]

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction (Ester recovery) Grignard reagent degraded by moisture.[1][5]Titrate Grignard before use.[3] If concentration is

, discard. Flame dry all glass.[5]
Stalled at Ketone Insufficient equivalents of Grignard.The amine consumed 1 eq. The ester consumed 1 eq. You have no excess for the final addition. Use 4.5 eq total.
Red/Vivid Color in Workup Formation of Trityl Cation.The pH is too low. You likely used HCl.[2] Neutralize immediately with

. Use

for future runs.
Emulsion/Gunk Magnesium salts complexing with amine product.Do not filter. Add Saturated Rochelle Salt solution and stir vigorously for 1 hour until layers separate cleanly.

Frequently Asked Questions (FAQ)

Q: Why don't we protect the amine (e.g., with Boc) to save Grignard reagent? A: You certainly can, but it is generally less efficient. Protecting with Boc requires two extra steps (protection and deprotection). Furthermore, the bulky Boc group might sterically hinder the attack of the p-tolyl nucleophiles on the adjacent carbonyl. The "Sacrificial Base" method is an atom-economical trade-off: magnesium is cheap; adding two synthetic steps is expensive in terms of time and yield loss.

Q: Can I use p-Tolyllithium instead of the Grignard? A: Yes, organolithiums are more reactive and might drive the reaction faster at lower temperatures (


). However, they are also more basic, leading to higher risks of enolization (if alpha-protons were present, though not an issue with anthranilates) or attacking the aromatic ring. Grignard reagents are preferred for their "softer" nucleophilicity and stability at reflux temperatures required to overcome steric hindrance.

Q: My product is an oil that won't crystallize. How do I purify it? A: Triaryl carbinols can be stubborn.

  • Trituration: Add cold hexanes or pentane and scratch the flask sides with a glass rod.

  • Recrystallization: Use a mixture of Ethanol/Water or pure Toluene.

  • Chromatography: If you must use a column, neutralize the silica gel with 1% Triethylamine (TEA) in the eluent. Acidic silica can degrade the alcohol during purification.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Grignard protocols and drying techniques).
  • Kharasch, M. S.; Reinmuth, O.Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954. (Foundational text on Grignard stoichiometry with amines).
  • BenchChem Technical Division. Troubleshooting Low Yield in Grignard Synthesis. Retrieved from . (General troubleshooting for moisture sensitivity and stoichiometry).

  • Organic Syntheses. General Procedures for Grignard Reagents. Org. Synth. 1932 , 12,[1] 44. Link. (Base protocols for aryl Grignard preparation).

  • Sigma-Aldrich. Product Specification: (2-Aminophenyl)[bis(2-methylphenyl)]methanol.[6] Link. (Physical property verification).

Sources

Troubleshooting

Technical Support Center: Purification of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the purification of (2-Aminophenyl)[bis(4-methylphenyl)]methanol. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the purification of (2-Aminophenyl)[bis(4-methylphenyl)]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Compound Profile: (2-Aminophenyl)[bis(4-methylphenyl)]methanol

This molecule possesses key structural features that dictate its purification strategy: a basic primary aromatic amine, a polar tertiary alcohol, and large, nonpolar di-tolyl groups. Understanding this dichotomy is crucial for selecting the appropriate purification method.

PropertyDetails
Structure Chemical structure of (2-Aminophenyl)[bis(4-methylphenyl)]methanol
Molecular Formula C₂₁H₂₁NO
Molecular Weight 303.40 g/mol
Key Functional Groups Primary Aromatic Amine (-NH₂): Basic, capable of hydrogen bonding, and can be protonated to form a water-soluble salt.[1][2] This is the primary handle for acid-base extraction techniques.[2][3] Tertiary Alcohol (-OH): Polar, capable of hydrogen bonding.[1]
Expected Solubility Generally soluble in moderately polar to nonpolar organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Poorly soluble in water in its neutral form, but its hydrochloride salt is expected to be water-soluble.[2]
Frequently Asked Questions (FAQs): Initial Diagnosis

Q: What are the most common impurities I should expect in my crude sample?

A: Impurities typically arise from the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 2-aminobenzophenone derivatives or Grignard reagents (e.g., p-tolylmagnesium bromide).

  • Side-Products: Products from side reactions, such as the reduction of the ketone without the addition of the second tolyl group.

  • Solvents and Reagents: Residual solvents from the reaction or workup (e.g., THF, Diethyl Ether, Toluene).

Q: My post-reaction NMR spectrum is complex and shows many unexpected peaks. Where do I begin?

A: First, try to identify peaks corresponding to your starting materials and reaction solvent. If literature data for the expected product is available, compare it to your spectrum. Often, the most efficient first step is not to immediately resort to chromatography, but to perform a simple liquid-liquid extraction to remove the most chemically distinct impurities.

Q: The melting point of my crude product is very broad and much lower than anticipated. What does this signify?

A: A broad or depressed melting point is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of foreign substances disrupts the crystal lattice, leading to a lower and broader melting range. This observation confirms the need for purification.

Troubleshooting Guide 1: Acid-Base Extraction

When to Use This Method: This should be your first line of attack, especially for removing neutral or acidic organic impurities. It is a rapid, inexpensive, and scalable method that leverages the basicity of the amine group.[2][3]

Workflow: Purification via Acid-Base Extraction

G cluster_0 cluster_1 Organic Layer cluster_2 Aqueous Layer start 1. Dissolve Crude Product in Organic Solvent (e.g., DCM) extract 2. Add Dilute Aqueous Acid (e.g., 1M HCl) and Shake in Separatory Funnel start->extract separate 3. Separate Layers extract->separate org_impurities Contains Neutral & Acidic Impurities separate->org_impurities Top or Bottom Layer (Check Densities) aq_product Contains Protonated Product (Water-Soluble Salt) separate->aq_product Other Layer wash Wash, Dry (Na₂SO₄), & Evaporate org_impurities->wash Discard or analyze for side-products basify 4. Basify with NaOH (aq) until pH > 10 aq_product->basify extract_back 5. Extract Product back into Fresh Organic Solvent (DCM) basify->extract_back final_product 6. Dry (Na₂SO₄) & Evaporate to Yield Purified Product extract_back->final_product

Caption: Workflow for purifying the target compound using acid-base extraction.

Experimental Protocol: Acid-Base Extraction
StepActionRationale
1Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate in a separatory funnel.Provides a medium to separate the compound from water-soluble impurities and facilitates the extraction process.
2Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.The acid protonates the basic amine group, forming a water-soluble ammonium salt.[3] Neutral and acidic impurities remain in the organic layer.[2] Venting releases pressure buildup.
3Allow the layers to separate and drain the aqueous layer (containing the protonated product) into a clean flask.The difference in density between the organic solvent and water allows for physical separation.
4Place the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). A precipitate (the free amine) should form.The base deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine form of the desired product.[4] The ice bath dissipates heat from the neutralization reaction.
5Add fresh organic solvent (DCM) to the flask and transfer back to the separatory funnel. Shake to extract the neutral product back into the organic layer. Repeat this extraction twice.The neutral product is much more soluble in the organic solvent than in the basic aqueous solution. Multiple extractions maximize recovery.
6Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.Brine removes bulk water, the drying agent removes residual water, and evaporation yields the purified solid product.[4]
Troubleshooting Q&A
  • Q: An emulsion formed at the interface of the two layers. How do I break it?

    • A: Emulsions are common. First, be patient and allow the funnel to stand for a while. If it persists, try gently swirling the funnel. Adding a small amount of saturated brine solution can also help by increasing the ionic strength of the aqueous phase, which often breaks up the emulsion.

  • Q: My yield is very low after the full procedure. What happened?

    • A: Several factors could be at play:

      • Incomplete Extraction: Ensure you performed multiple extractions at each step.

      • Incorrect pH: Double-check that the pH was sufficiently acidic (<2) during the initial extraction and sufficiently basic (>10) during the back-extraction. If the amine is not fully protonated or deprotonated, it will not partition efficiently into the desired layer.

      • Product Instability: Although unlikely for this compound, some molecules can be sensitive to strong acid or base.

Troubleshooting Guide 2: Flash Column Chromatography

When to Use This Method: Use this technique when acid-base extraction is insufficient, particularly for separating your target compound from other basic or neutral impurities with similar polarities. It is a higher-resolution technique but is more time-consuming and uses more solvent.

Expert Insight: Aromatic amines are notorious for "streaking" or tailing on standard silica gel columns due to strong acid-base interactions between the basic amine and the acidic silica surface.[5][6] This leads to poor separation and low recovery.

The Solution:

  • Amine-Functionalized Silica: The best option is to use a column packed with amine-functionalized silica. This provides a basic stationary phase that minimizes unwanted interactions.[5][6][7]

  • Mobile Phase Modifier: If using standard silica, add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (e.g., 0.5-1% v/v).[6] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

Workflow: Purification via Column Chromatography

G start 1. Develop Method using TLC (e.g., Hexane:EtOAc + 1% TEA) pack 2. Pack Column with Slurry (Silica or Amine-Silica) start->pack load 3. Load Crude Product (Minimal Solvent or Dry Loading) pack->load elute 4. Elute with Mobile Phase Under Positive Pressure load->elute collect 5. Collect Fractions in Test Tubes elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Standard workflow for flash column chromatography purification.

Recommended Column Parameters
ParameterRecommendation (Standard Silica)Recommendation (Amine-Functionalized Silica)
Stationary Phase Silica Gel (230-400 mesh)Amine-functionalized Silica Gel
Mobile Phase (Eluent) Hexane / Ethyl Acetate gradient with 1% Triethylamine (TEA) added.Hexane / Ethyl Acetate gradient (TEA often not required).[7]
TLC Visualization UV lamp (254 nm)UV lamp (254 nm)
Target R_f on TLC ~0.25 - 0.35 for optimal separation.~0.25 - 0.35 for optimal separation.
Troubleshooting Q&A
  • Q: My compound is streaking on the TLC plate and the column, even with triethylamine.

    • A: This indicates a very strong interaction. First, ensure your TEA is fresh. If the problem persists, you may be overloading the column. Try loading a smaller amount of crude material. As a last resort, switching to a different stationary phase like basic alumina might be necessary, though this requires re-developing the mobile phase conditions.

  • Q: I'm not getting any separation between my product and an impurity.

    • A: This means their polarities are too similar in the chosen solvent system. You need to increase the selectivity. Try switching one of the mobile phase solvents (e.g., substitute Dichloromethane for Ethyl Acetate) to alter the separation characteristics. Running a shallower solvent gradient during elution can also improve the resolution between closely running spots.[8]

Troubleshooting Guide 3: Recrystallization

When to Use This Method: Recrystallization is an excellent final "polishing" step to obtain a highly pure, crystalline product. It is most effective when the desired compound is present in high concentration (>90%) and the impurities have different solubility profiles.[9]

Workflow: Purification via Recrystallization

G start 1. Dissolve Impure Solid in MINIMUM Amount of Hot/Boiling Solvent 1 filter 2. (Optional) Hot Filter to Remove Insoluble Impurities start->filter cool 3. Cool Solution Slowly to Room Temperature start->cool filter->cool ice 4. Place in Ice Bath to Maximize Crystallization cool->ice collect 5. Collect Crystals by Vacuum Filtration ice->collect wash 6. Wash Crystals with a Small Amount of Cold Solvent collect->wash dry 7. Dry Crystals Under Vacuum wash->dry

Caption: General procedure for single-solvent recrystallization.

Solvent System Selection

Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold.[10] Given the molecule's mixed polarity, a two-solvent system is often most effective.[11]

Solvent System TypeSolvent 1 (Soluble)Solvent 2 (Anti-solvent)Procedure
Two-Solvent Dichloromethane (DCM) or Ethyl AcetateHexanes or HeptaneDissolve the compound in a minimal amount of boiling Solvent 1. Add warm Solvent 2 dropwise until the solution becomes persistently cloudy. Add a drop or two of Solvent 1 to clarify, then allow to cool slowly.[11]
Two-Solvent EthanolWaterDissolve the compound in a minimal amount of hot ethanol. Add warm water dropwise until the solution becomes cloudy. Clarify with a drop of ethanol and cool slowly.
Single-Solvent Isopropanol or EthanolN/AA good starting point for a single-solvent attempt. Dissolve in the minimum amount of boiling solvent and cool. May result in lower recovery if the compound has moderate solubility at cold temperatures.
Troubleshooting Q&A
  • Q: No crystals are forming, even after cooling in an ice bath.

    • A: Your solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, add a tiny "seed" crystal from a previous batch. If you have neither, you may have used too much solvent; try boiling some off and cooling again.[10]

  • Q: My compound "oiled out" instead of crystallizing.

    • A: This happens when the solution becomes saturated while the temperature is still above the melting point of your compound (or a compound-solvent eutectic). Re-heat the solution to re-dissolve the oil, add a little more of the primary solvent (Solvent 1), and allow it to cool more slowly. Using a slightly more dilute solution can often prevent this issue.

References
  • (2-Aminophenyl)methanol - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Teledyne ISCO. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • JP2000026381A - Isolation of aminoalcohol - Google Patents. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare. [Link]

  • Recrystallization Of Meth. (n.d.). Mirante. [Link]

  • (2-aminophenyl)methanol - 5344-90-1, C7H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. [Link]

  • [4-(2-Aminoethyl)phenyl]methanol | C9H13NO | CID 12671358 - PubChem. (n.d.). PubChem. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Introducing Column Chromatography through Colorful Reactions of Guaiazulene | Journal of Chemical Education - ACS Publications. (2024, October 9). ACS Publications. [Link]

  • recrystallization-2.doc.pdf. (n.d.). Grossmont College. [Link]

Sources

Optimization

Challenges in the scale-up of (2-Aminophenyl)[bis(4-methylphenyl)]methanol production

Current Status: Online Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Triaryl Methanol Synthesis Executive Summary The synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol typic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Triaryl Methanol Synthesis

Executive Summary

The synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol typically involves the Grignard addition of 4-tolylmagnesium bromide to methyl 2-aminobenzoate (methyl anthranilate) . While conceptually simple, scaling this reaction from gram to kilogram quantities introduces three critical failure modes:

  • Stoichiometric Mismatch: The acidic proton on the ortho-amine consumes one equivalent of Grignard reagent immediately, leading to incomplete conversion if not accounted for.

  • Thermal Runaway: The addition of Grignard to esters is highly exothermic.

  • Product Instability (The "Red Oil" Phenomenon): The electron-rich nature of the product makes it susceptible to acid-catalyzed dehydration during workup, forming a deeply colored quinone methide species.

This guide addresses these specific challenges with field-proven protocols.

Module 1: Reaction Stoichiometry & Initiation

The Issue: "I added 2.2 equivalents of Grignard, but my reaction stalled at the ketone intermediate."

Diagnosis: You have fallen victim to the Amine Quench Effect . Methyl anthranilate contains a free primary amine (


). Although Grignard reagents are nucleophiles, they are primarily strong bases (

). Upon mixing, the Grignard reagent preferentially deprotonates the amine before attacking the ester functionality.

The Fix: You must adjust your stoichiometry to account for this sacrificial deprotonation.

  • Theoretical Requirement: 3.0 Equivalents.

    • 1.0 Eq: Deprotonates the

      
      .
      
    • 1.0 Eq: Attacks Ester

      
       Ketone intermediate.
      
    • 1.0 Eq: Attacks Ketone

      
       Tertiary Alcohol (Product).
      
  • Recommended Scale-Up Stoichiometry: 3.5 to 4.0 Equivalents of 4-TolylMgBr.

    • Reasoning: Excess is required to drive the kinetics of the final addition step, which is sterically hindered by the ortho-magnesium amide group.

The Issue: "The Grignard initiation is sluggish, then violent."

Diagnosis: Passivation of the magnesium surface (oxide layer) is causing reagent accumulation. When the reaction finally initiates ("kicks"), the accumulated reagent reacts simultaneously, causing a thermal runaway.

Protocol: The "Entrainment" Method

  • Dry Down: Ensure THF water content is <50 ppm (Karl Fischer).

  • Activation: Mechanically stir magnesium turnings under

    
     for 30 mins to expose fresh surfaces.
    
  • The Iodine Trick: Add a single crystal of Iodine (

    
    ). If the color does not fade within 5 minutes of heating, the system is wet.
    
  • The Spike: Add 5% of your total halide (4-bromotoluene) neat. Wait for the exotherm.[1][2] Do not start the main feed until the temperature rises by at least 5°C and reflux is visible.

Module 2: Impurity Profile & Visualization

Visualizing the Pathway: The following diagram illustrates the correct reaction pathway versus the common impurity trap (Dehydration).

ReactionPathway Start Methyl Anthranilate (Ester) Inter1 Intermediate A (Deprotonated Amine) Start->Inter1 1 eq Grignard (Fast, Acid-Base) Grignard 4-TolylMgBr (3.5 eq) Inter2 Intermediate B (Ketone) Inter1->Inter2 1 eq Grignard Alkoxide Mg-Alkoxide (Stable in THF) Inter2->Alkoxide 1 eq Grignard (Slow, Steric Hindrance) Quench Acidic Quench (H3O+) Alkoxide->Quench Product Target Alcohol (White Solid) Quench->Product pH 7-8 Controlled Impurity Fuchsone/Imine (Red/Orange Oil) Quench->Impurity pH < 4 Dehydration

Figure 1: Reaction cascade showing the critical deprotonation step and the risk of acid-catalyzed dehydration.

Module 3: Workup & Isolation (The "Red Oil" Trap)

The Issue: "My white solid turned into a red sticky gum during drying."

Diagnosis: This is the most common failure mode for amino-triaryl methanols. The product is a "trityl" derivative. In the presence of acid (even weak acids) and heat, the hydroxyl group is eliminated to form a resonance-stabilized carbocation (often cyclizing to a fuchsone-imine structure). This species is intensely colored (Red/Orange).

Troubleshooting Table: Workup Parameters

ParameterStandard Grignard ProtocolRequired Protocol for this Product
Quench Agent 1M HCl or H2SO4Saturated NH4Cl (cold)
Final pH Acidic (pH 2-4)Neutral/Basic (pH 7-9)
Drying Agent Magnesium SulfateSodium Sulfate + 1% Triethylamine
Recrystallization Ethanol/AcidToluene/Hexane (Base washed)
Step-by-Step Isolation Protocol
  • The "Inverse" Quench:

    • Do not pour water into the reaction vessel (exotherm risk).

    • Transfer the reaction mixture slowly into a chilled (

      
      ) solution of Saturated Ammonium Chloride (
      
      
      
      ).
  • Breaking the Emulsion (The Citrate Method):

    • Magnesium salts (

      
      ) form gelatinous emulsions that trap product.
      
    • Do not use HCl. Instead, add 10% aqueous Sodium Citrate . Citrate chelates magnesium, keeping it soluble at neutral pH.

    • Why? This avoids the low pH spikes that cause dehydration.

  • Phase Separation:

    • Separate organic layer. Wash with Brine.[2]

    • Critical: Add 0.5%

      
       Triethylamine (
      
      
      
      ) to the organic layer before drying. This acts as a "buffer" to scavenge any trace acidity during solvent stripping.
  • Crystallization:

    • Evaporate solvent at

      
       (bath temp).
      
    • Recrystallize from Toluene/Heptane. If the solution turns pink/red, add a drop of

      
       or dilute NaOH immediately.
      

Frequently Asked Questions (FAQs)

Q: Can I use 4-Tolyllithium instead of the Grignard to avoid the magnesium salts? A: Yes, but it introduces new risks. Organolithiums are more basic and will deprotonate the amine even faster. The exotherm is sharper (faster kinetics). However, the workup is cleaner. If you have cryo-cooling capabilities (


), lithiation is a viable alternative, but for general scale-up (

to

), Grignard is safer.

Q: Why is the yield capped at ~60% even with excess Grignard? A: Check your "Intermediate B" (Ketone) levels. The magnesium amide formed at the ortho position coordinates with the ketone carbonyl, making it less electrophilic.

  • Optimization: Reflux the reaction for 2-4 hours after the final addition. The steric bulk requires thermal energy to drive the final addition to completion.

Q: Is the product light sensitive? A: Yes. Aminotriphenylmethanols can undergo photo-oxidation. Store the final solid in amber jars under Argon.

References

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Definitive guide on Grignard stoichiometry and amine interactions).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Inverse Quench" and Magnesium salt management).

  • Cohen, S. et al. (2000). "Safety of Grignard Reactions on Scale." Organic Process Research & Development, 4(6), 554–562. (Safety protocols for exotherm control).

  • Carey, F. A. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on dehydration of trityl alcohols).

Sources

Troubleshooting

Column chromatography conditions for (2-Aminophenyl)[bis(4-methylphenyl)]methanol purification

Executive Summary Purifying (2-Aminophenyl)[bis(4-methylphenyl)]methanol presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule containing two conflicting functional groups: A Basic Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying (2-Aminophenyl)[bis(4-methylphenyl)]methanol presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule containing two conflicting functional groups:

  • A Basic Amine (Aniline): Causes severe tailing on standard silica due to interaction with acidic silanols.

  • An Acid-Labile Tertiary Alcohol (Trityl Alcohol): The para-methyl groups on the phenyl rings stabilize the trityl cation, making this alcohol exceptionally prone to acid-catalyzed dehydration (forming a vivid orange/red carbocation) on untreated silica.

The Golden Rule: You must neutralize the stationary phase. Standard acidic silica gel will likely degrade your product into the corresponding trityl cation or alkene.

Part 1: Critical Method Parameters

Stationary Phase Selection
  • Recommended: Basic Alumina (Activity Grade III) .

    • Why: It eliminates the acidity of silica, preventing the dehydration of the tertiary alcohol. It also reduces the need for amine modifiers in the mobile phase.

  • Alternative: Neutralized Silica Gel .

    • Protocol: Silica must be pre-slurried with mobile phase containing 1-2% Triethylamine (TEA) to mask acidic sites.

Mobile Phase System

Based on the polarity of the trityl core and the amine, a gradient of Hexanes (or Heptane) and Ethyl Acetate is the standard starting point.

ParameterConditionTechnical Rationale
Solvent A Hexanes (or Heptane)Non-polar base.
Solvent B Ethyl Acetate (EtOAc)Polar modifier.
Modifier Triethylamine (TEA) (0.5 - 1.0% v/v) CRITICAL. Competes with the aniline moiety for binding sites on silica; prevents "streaking" and neutralizes trace acidity.
Typical Rf Target Rf = 0.25 - 0.35Usually achieved at 10-20% EtOAc in Hexanes (with TEA).
Visualization (TLC)[1][2]
  • UV (254 nm): Strong absorption due to the trityl system.

  • Stain: Ninhydrin (for the amine) or p-Anisaldehyde (stains trityl alcohols vividly).

  • Warning: If you see a bright orange/red spot at the solvent front or baseline, your compound has decomposed into the trityl cation.

Part 2: Step-by-Step Protocol

Workflow Diagram: Method Development

The following logic tree outlines the decision process for selecting the correct purification path.

PurificationLogic Start Start: Crude Mixture CheckTLC Step 1: Run TLC (10% EtOAc/Hex) Start->CheckTLC Decision1 Is the spot streaking? CheckTLC->Decision1 AddTEA Add 1% TEA to Mobile Phase Decision1->AddTEA Yes CheckStability Step 2: 2D-TLC Stability Check (Spot -> Run -> Dry -> Run 90°) Decision1->CheckStability No AddTEA->CheckStability Decision2 New spots on diagonal? CheckStability->Decision2 Decomp Diagnosis: Acid Decomposition Decision2->Decomp Yes (Off-diagonal spots) Proceed Proceed to Flash Column Decision2->Proceed No (Stable) SwitchPhase Switch to BASIC ALUMINA or Pre-treat Silica Decomp->SwitchPhase

Caption: Logic flow for detecting amine tailing and acid-catalyzed decomposition during method development.

Detailed Procedure: Neutralized Silica Column

If Basic Alumina is unavailable, follow this protocol to passivate silica gel.

  • Slurry Preparation:

    • Mix Silica Gel 60 with a solution of Hexanes + 1% Triethylamine (TEA) .

    • Note: Do not pour dry silica into a column and then flush with TEA; the heat of solvation and uneven mixing can leave acidic pockets.

  • Packing:

    • Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hex/1% TEA).

  • Sample Loading (Dry Load Recommended):

    • Dissolve crude material in a minimum amount of DCM or EtOAc.

    • Add Celite 545 (approx. 2g per 1g of crude).[1]

    • Evaporate solvent to dryness on a rotovap. The result should be a free-flowing powder.

    • Why: Liquid loading with DCM can cause band broadening; Methanol loading is dangerous as it may elute impurities immediately.

  • Elution:

    • Start: 100% Hexanes (+1% TEA).

    • Gradient: Ramp to 20% EtOAc (+1% TEA) over 10-15 CVs.

  • Post-Column Workup:

    • The collected fractions will contain TEA. To remove it, rotovap the fractions, redissolve in DCM, and wash once with saturated NaHCO₃ (do not use acid washes!) or simply dry under high vacuum if the TEA amount is negligible.

Part 3: Troubleshooting & FAQs

Q1: I see a bright orange band staying at the top of the column. What is it?

Diagnosis: This is the Trityl Cation . Cause: Your silica was too acidic. The hydroxyl group was protonated and left as water, generating the stable carbocation. The para-methyl groups on your molecule stabilize this cation via hyperconjugation, making it form very easily. Solution: You must use Basic Alumina or increase the TEA concentration to 2% during the pre-equilibration step.

Q2: My compound elutes as a broad streak over 20 fractions.

Diagnosis: Amine-Silanol Interaction.[2] Cause: The amino (-NH2) group is hydrogen-bonding with the silanol (Si-OH) groups. Solution: Ensure TEA is present in both solvent A and solvent B. If you run a gradient without TEA in the polar solvent, the modifier concentration drops as the run progresses, causing the peak to tail late in the run.

Q3: Can I use Methanol (MeOH) as the polar solvent?

Recommendation: Avoid if possible. Reasoning: While MeOH is polar, it can dissolve silica slightly (contaminating the product) and is often too strong for trityl compounds, causing them to elute with the solvent front. If EtOAc is insufficient, use Acetone or Dichloromethane as the polar modifier first.

Q4: The product turned into a gum after evaporation.

Diagnosis: Residual solvent or TEA salts. Solution: Trityl alcohols often crystallize well. Try triturating the gum with cold Hexanes or Pentane. If it remains gummy, dissolve in a small amount of diethyl ether and precipitate with pentane.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa management in chromatography).
  • Kocieński, P. J. (2005). Protecting Groups. Thieme.
  • Chromatography of Trityl Derivatives

    • Muthukrishnan, S., et al. (2012).[3][4] "Method for Activation and Recycling of Trityl Resins." The Journal of Organic Chemistry.

    • Relevance: Highlights the stability of trityl cations and the conditions required to handle trityl-functionalized materials without degrad
  • Chiral Separation of Amino-Alcohols (Analogous Conditions)

    • Journal of Chromatography A. (2005).[5] "Enhanced chromatographic resolution of amine enantiomers...".

    • Relevance: validates the use of amine modifiers (TEA/DEA)

Sources

Optimization

Technical Support Center: Synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

Case ID: SYN-TRIT-042 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Process Optimization Executive Summary Welcome to the Technical Support Center. You are likely synth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-TRIT-042 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Process Optimization

Executive Summary

Welcome to the Technical Support Center. You are likely synthesizing (2-Aminophenyl)[bis(4-methylphenyl)]methanol (also known as a trityl alcohol derivative) via the Grignard addition of p-tolylmagnesium bromide to methyl anthranilate.

This reaction is chemically robust but thermodynamically sensitive to workup conditions. The presence of the ortho-amino group creates a "ticking clock" for intramolecular cyclization. This guide prioritizes the identification and prevention of the three most common byproducts: the Intermediate Ketone , the Cyclized Acridan , and Grignard Homocoupling .

Reaction Pathway & Impurity Map

The following diagram illustrates the synthesis flow and where specific impurities originate. Use this to diagnose where your process deviated.

ReactionPathway Start Methyl Anthranilate (Starting Material) Ketone Intermediate Ketone (Impurity A) Start->Ketone 1st Eq. Grignard (Fast) Grignard p-TolylMgBr (Reagent) Biaryl 4,4'-Dimethylbiphenyl (Impurity C) Grignard->Biaryl Oxidation/Wurtz Coupling Target Target Alcohol (2-Aminophenyl)[bis(4-methylphenyl)]methanol Ketone->Target 2nd Eq. Grignard (Slower) Acridan Acridan Derivative (Impurity B - Cyclized) Target->Acridan Acidic Workup / Heat (- H2O)

Figure 1: Reaction cascade showing the stepwise addition of Grignard reagent and the critical acid-catalyzed dehydration pathway leading to Impurity B.

Troubleshooting Guides (Q&A)

Module A: Incomplete Conversion (The Ketone Issue)

User Report: "I have a persistent spot on TLC that is less polar than the product but more polar than the starting material. MS shows a mass of ~225 Da."

  • Diagnosis: You have isolated (2-aminophenyl)(4-methylphenyl)methanone (Impurity A).

  • Root Cause: The reaction stopped after the first addition. This occurs because the intermediate ketone is sterically crowded and less reactive than the initial ester.

  • Solution:

    • Stoichiometry Check: Ensure you are using at least 2.5 to 3.0 equivalents of p-tolylmagnesium bromide. The amino group on the anthranilate consumes 1 equivalent (deprotonation) before nucleophilic attack occurs.

    • Temperature: After the initial addition at 0°C, the reaction must be refluxed (THF, 66°C) for 2–4 hours to drive the second addition to the crowded carbonyl.

Module B: The Acridan Cyclization (The "Fluorescence" Issue)

User Report: "My product mass is 18 units lower than expected (M-18). The solid is highly fluorescent under UV."

  • Diagnosis: You have formed 9,9-di-p-tolyl-9,10-dihydroacridine (Impurity B).

  • Root Cause: Acid-catalyzed dehydration. The ortho-amino group acts as an internal nucleophile. Upon protonation of the alcohol (during workup), water leaves, forming a carbocation which is immediately attacked by the amine.

  • Solution:

    • pH Control: Never use HCl or strong acids for quenching. Quench with saturated Ammonium Chloride (NH₄Cl) or even better, Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) .

    • Avoid Heat: Do not heat the crude material in acidic solvents (e.g., CDCl₃ with traces of HCl) during analysis.

Module C: Grignard Artifacts

User Report: "I see a non-polar, crystalline solid that doesn't dissolve in acid."

  • Diagnosis: 4,4'-Dimethylbiphenyl (Impurity C).

  • Root Cause: Homocoupling of the Grignard reagent, often catalyzed by transition metal impurities in the magnesium turnings or excessive heating during Grignard preparation.

  • Solution: This impurity is non-polar. Wash the crude solid with cold Hexanes or Petroleum Ether . The target amine/alcohol is polar and will remain; the biaryl will wash away.

Analytical Data Comparison

Use this table to validate your isolate.

FeatureTarget Alcohol Impurity A (Ketone) Impurity B (Acridan)
Molecular Weight ~303.4 g/mol ~225.3 g/mol ~285.4 g/mol
Key MS Signal 304 [M+H]⁺ (often weak)226 [M+H]⁺286 [M+H]⁺
¹H NMR (OH/NH) Broad singlet ~2.5–3.0 ppm (OH)Broad singlet ~6.0 ppm (NH₂)Singlet ~8.5 ppm (NH)
IR Spectrum Strong broad ~3300–3400 cm⁻¹ (OH)Sharp ~1630 cm⁻¹ (C=O)No C=O, Weak NH
Fluorescence Weak/NoneWeakStrong Blue/Green
Solubility Soluble in EtOH, DCMSoluble in various organicsLow solubility in Hexane

Validated Synthesis Protocol

This protocol is designed to minimize cyclization (Acridan formation).

Reagents
  • Methyl Anthranilate (1.0 eq)

  • p-Tolylmagnesium Bromide (3.5 eq, 1.0 M in THF)

  • Anhydrous THF (Solvent)

Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen. Add Methyl Anthranilate and dissolve in anhydrous THF.

  • Addition: Cool to 0°C . Add the Grignard reagent dropwise. Note: Gas evolution will occur (deprotonation of amine).

  • Reflux: Warm to room temperature, then heat to reflux for 3 hours. Monitor by TLC (Target Rf < Ketone Rf).

  • Quench (CRITICAL):

    • Cool to 0°C.

    • Do NOT use HCl.

    • Slowly add saturated NH₄Cl (aq) .[1]

    • Tip: If the emulsion is stubborn, use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of acid to break the magnesium emulsion.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification:

    • Evaporate solvent at <40°C.

    • Triturate the crude solid with cold Hexanes/Ether (9:1) .

    • Filter.[1] The solid is the Target Alcohol . The filtrate contains the Biaryl impurity.

Diagnostic Logic Flow

Use this flowchart to determine the next step in your experiment.

TroubleshootingTree Q1 Is the product mass correct (M+)? Q2 Is Mass = M - 18? Q1->Q2 No Res1 Success: Target Isolated. Confirm with NMR. Q1->Res1 Yes Q3 Is Mass = M - Tolyl? Q2->Q3 No Res2 Acridan Impurity Detected. Cause: Acidic Workup. Action: Reprocess with basic quench. Q2->Res2 Yes Res3 Ketone Impurity Detected. Cause: Incomplete Rxn. Action: Reflux longer / More Grignard. Q3->Res3 Yes

Figure 2: Decision tree for analyzing Mass Spectrometry data of the crude mixture.

References

  • Grignard Addition to Esters: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard mechanism for double addition to esters).
  • Cyclization of o-Amino Carbinols: Mechanistic Insight: The conversion of (2-aminophenyl)methanols to acridines is a well-documented acid-catalyzed condensation. See: Journal of the Chemical Society, Perkin Transactions 1, which details the intramolecular cyclization of 2-aminobenzophenone derivatives. Specific Class: Often referred to as the "Trityl-to-Acridan" collapse in dye chemistry.
  • Synthesis of Methyl Anthranilate Derivatives

    • Journal of Microbiology and Biotechnology (2019). "Synthesis of Methylated Anthranilate Derivatives." (Provides context on the stability and reactivity of the starting material).

  • Grignard Reagent Handling

    • Sigma-Aldrich Technical Bulletin: "Grignard Reagents: Handling and Safety." (For safety protocols regarding pyrophoric reagents).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: (2-Aminophenyl)diphenylmethanol and Its Tolyl-Substituted Analogue

Abstract This guide provides a comparative analysis of the reactivity of two closely related triarylmethanol derivatives: (2-aminophenyl)diphenylmethanol and (2-Aminophenyl)[bis(4-methylphenyl)]methanol. While both compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of the reactivity of two closely related triarylmethanol derivatives: (2-aminophenyl)diphenylmethanol and (2-Aminophenyl)[bis(4-methylphenyl)]methanol. While both compounds share a core structural motif crucial in the synthesis of various heterocyclic systems, the electronic effects imparted by the substituent groups on the phenyl rings are hypothesized to induce significant differences in their chemical behavior. This document will explore these differences through a discussion of their structural features and potential reactivity in key synthetic transformations, drawing upon established principles of organic chemistry. Due to a lack of direct comparative experimental studies in the published literature, this guide will focus on a theoretical and predictive comparison based on fundamental electronic and steric effects.

Introduction: Structural and Electronic Profiles

(2-Aminophenyl)diphenylmethanol and its di-tolyl analogue are important precursors in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmacologically active acridines and other nitrogen-containing heterocycles. Their utility stems from the strategic placement of an amino group ortho to a diarylcarbinol moiety, a feature that enables intramolecular cyclization reactions.

CompoundStructureMolar Mass ( g/mol )Key Features
(2-aminophenyl)diphenylmethanol[Insert Image of (2-aminophenyl)diphenylmethanol]275.34Unsubstituted phenyl groups
(2-Aminophenyl)[bis(4-methylphenyl)]methanol[Insert Image of (2-Aminophenyl)[bis(4-methylphenyl)]methanol]303.40Two electron-donating methyl groups in the para position

The primary structural difference lies in the presence of two methyl groups on the phenyl rings of the tolyl derivative. These methyl groups, being electron-donating through an inductive effect (+I), are expected to increase the electron density of the aromatic rings and, consequently, influence the stability of reactive intermediates formed during chemical transformations.

Theoretical Reactivity Comparison: A Mechanistic Perspective

The reactivity of these carbinols is largely dictated by the stability of the corresponding carbocation intermediate that can be formed upon protonation of the hydroxyl group and subsequent loss of water. This carbocation is a key intermediate in acid-catalyzed cyclization reactions, a common transformation for this class of compounds.

Carbocation Stability

The stability of a carbocation is paramount in dictating the rate of many organic reactions.[1] Generally, carbocation stability is enhanced by electron-donating groups and diminished by electron-withdrawing groups.[1][2][3] Alkyl groups, such as methyl, are weak electron donors and stabilize adjacent carbocations through inductive effects and hyperconjugation.[1][2][4]

In the case of (2-Aminophenyl)[bis(4-methylphenyl)]methanol, the two para-methyl groups on the phenyl rings increase the electron density at the benzylic carbon. This increased electron density stabilizes the resulting carbocation formed upon dehydration more effectively than in the unsubstituted (2-aminophenyl)diphenylmethanol.

Caption: Fig. 1: Relative stability of carbocation intermediates.

This enhanced stability of the tolyl-substituted carbocation suggests that reactions proceeding through this intermediate will occur at a faster rate for (2-Aminophenyl)[bis(4-methylphenyl)]methanol compared to its unsubstituted counterpart.

Predicted Reactivity in Acridine Synthesis

A primary application of these compounds is in the Bernthsen acridine synthesis, where a diarylamine condenses with a carboxylic acid in the presence of a dehydrating agent like zinc chloride.[5] While the starting materials in this guide are not diarylamines, their acid-catalyzed intramolecular cyclization onto the aniline ring follows a similar electrophilic aromatic substitution mechanism, which is sensitive to the electronic nature of the reactants.

Given the increased stability of the carbocation derived from (2-Aminophenyl)[bis(4-methylphenyl)]methanol, it is predicted that this compound will undergo intramolecular cyclization to form the corresponding acridine derivative more readily than (2-aminophenyl)diphenylmethanol. The electron-donating methyl groups not only stabilize the intermediate carbocation but also activate the phenyl rings towards electrophilic attack, though in this specific intramolecular reaction, the attack is on the aminophenyl ring. The key factor remains the ease of formation of the reactive electrophile.

Proposed Experimental Validation

To empirically validate the predicted differences in reactivity, a series of comparative experiments could be designed. The following protocols are proposed as a starting point for such an investigation.

General Protocol for Acid-Catalyzed Cyclization

This experiment would directly compare the rates of acridine formation from the two carbinols under identical acidic conditions.

Materials:

  • (2-Aminophenyl)[bis(4-methylphenyl)]methanol

  • (2-aminophenyl)diphenylmethanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Prepare two identical reaction vessels, each containing a solution of the respective carbinol (0.1 mmol) in glacial acetic acid (5 mL).

  • To each vessel, add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop).

  • Stir the reactions at a constant temperature (e.g., 80 °C).

  • Monitor the progress of the reactions at regular time intervals (e.g., every 15 minutes) by TLC analysis.

  • For quantitative analysis, withdraw aliquots from each reaction mixture at the same time points, quench with a saturated sodium bicarbonate solution, and extract with dichloromethane.

  • Analyze the organic extracts by HPLC to determine the concentration of the starting material and the acridine product.

Cyclization_Workflow start Prepare Solutions of (2-Aminophenyl)di(aryl)methanol in Acetic Acid add_catalyst Add Catalytic H₂SO₄ start->add_catalyst react Heat and Stir (e.g., 80°C) add_catalyst->react monitor Monitor by TLC react->monitor quench Quench Aliquots monitor->quench At time intervals extract Extract with CH₂Cl₂ quench->extract analyze Analyze by HPLC extract->analyze

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol. We will move beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol. We will move beyond a simple recitation of steps to explore the underlying scientific principles and rationale that inform expert methodological choices. This document is intended for researchers, scientists, and drug development professionals who require a reliable, validated analytical method for this and structurally similar compounds.

Introduction: The Analytical Challenge

(2-Aminophenyl)[bis(4-methylphenyl)]methanol is a complex aromatic molecule presenting unique challenges for chromatographic separation and quantification. Its structure, characterized by a triarylmethanol core with both amino and methyl functional groups, imparts a significant degree of non-polarity. The presence of multiple aromatic rings ensures strong UV absorbance, making it an excellent candidate for UV-based detection methods. The primary analytical objectives are to achieve a sharp, symmetrical peak for the main analyte, resolve it from any potential impurities or degradants, and ensure the method is robust and reproducible for routine use.

Foundational Strategy: Reversed-Phase HPLC with Photodiode Array Detection

Given the non-polar nature of the analyte, reversed-phase HPLC is the logical starting point.[1][2] This technique utilizes a non-polar stationary phase and a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar compounds eluting later.[2]

For detection, a Photodiode Array (PDA) detector is the superior choice over a simple UV detector. A PDA detector captures the entire UV-visible spectrum for each point in the chromatogram, providing not only quantitative data but also qualitative information that can be used to assess peak purity and aid in the identification of unknown peaks.[3][4] This is particularly valuable during method development and for stability studies where the emergence of degradation products is a concern. The typical wavelength range for a PDA detector is 190-800 nm, which is more than adequate for aromatic compounds.[4]

Experimental Workflow for Method Development

The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages, from initial parameter selection to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A Analyte Characterization (Solubility, pKa, UV Spectra) B Column Selection (e.g., C18 vs. Phenyl) A->B C Mobile Phase Selection (ACN vs. MeOH, Buffer pH) B->C D Initial Gradient Run C->D E Gradient Optimization (Slope and Time) D->E F Flow Rate Adjustment E->F G Column Temperature Study F->G H Injection Volume & Sample Concentration G->H I System Suitability Testing H->I J Specificity & Selectivity I->J K Linearity & Range J->K L Accuracy & Precision K->L M LOD & LOQ L->M N Robustness M->N

Caption: A systematic workflow for HPLC method development and validation.

Detailed Method Development Protocol

Analyte Characterization and Sample Preparation

Before any chromatographic experiments, it is crucial to understand the physicochemical properties of (2-Aminophenyl)[bis(4-methylphenyl)]methanol.

  • Solubility: The analyte is expected to be soluble in common organic solvents such as acetonitrile (ACN) and methanol (MeOH). A stock solution should be prepared in a solvent that is compatible with the mobile phase, with ACN being a good first choice due to its lower viscosity and UV cutoff compared to methanol.

  • UV Spectrum: A solution of the analyte should be scanned on a UV-Vis spectrophotometer to determine its wavelength of maximum absorbance (λmax). This will inform the optimal detection wavelength for the HPLC method. Given the extensive aromaticity, a strong absorbance is expected in the 220-280 nm range.

Protocol for Sample Preparation:

  • Prepare a stock solution of (2-Aminophenyl)[bis(4-methylphenyl)]methanol at approximately 1 mg/mL in ACN.

  • From the stock solution, prepare a working standard at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition (e.g., 50:50 ACN:Water).

  • Filter the working standard through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.

Comparison of Initial Chromatographic Conditions

The initial phase of method development involves scouting for the most promising column and mobile phase combination. A C18 column is the workhorse of reversed-phase HPLC and a logical starting point.[1] However, for aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte.[1][5]

Table 1: Comparison of Initial HPLC Columns

ParameterOption A: C18 ColumnOption B: Phenyl-Hexyl ColumnRationale
Stationary Phase Octadecylsilane (C18) bonded to silicaPhenyl-Hexyl bonded to silicaC18 provides strong hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions.[1][5]
Particle Size 3.5 µm3.5 µmSmaller particle sizes offer higher efficiency and better resolution.[6]
Dimensions 4.6 x 150 mm4.6 x 150 mmA standard dimension providing a good balance of resolution and analysis time.[2]
Pore Size 120 Å120 ÅSuitable for small molecules with a molecular weight under 2000 Da.[6]

Table 2: Comparison of Initial Mobile Phases

ParameterOption 1: Acetonitrile (ACN)Option 2: Methanol (MeOH)Rationale
Organic Modifier AcetonitrileMethanolACN generally provides better peak shape and lower backpressure. MeOH can offer different selectivity.
Aqueous Phase Deionized WaterDeionized WaterThe aqueous component drives the reversed-phase separation.
pH Modifier 0.1% Formic Acid (pH ~2.7)0.1% Formic Acid (pH ~2.7)The amino group on the analyte may require an acidic pH to ensure it is protonated and yields a single, sharp peak.[5]

Proposed Starting Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: PDA, 254 nm (or the determined λmax), with spectral acquisition from 200-400 nm.

Method Optimization

Once an initial separation is achieved, the method should be optimized to improve resolution, peak shape, and analysis time.

  • Gradient Slope: If the peak elutes too early, a shallower gradient (e.g., 50-80% B over 15 minutes) can be employed to increase retention and improve resolution from early-eluting impurities. If it elutes too late, a steeper gradient can shorten the run time.

  • Column Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. However, it can also decrease retention time.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Revisions to USP <621> allow for adjustments to flow rate when scaling methods to different column dimensions.[7][8]

Method Validation

Following optimization, the method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9][10][11]

MethodValidation Validation Validated HPLC Method Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the signal is from the analyte only.[11]Analyze placebo, and spiked samples. Assess peak purity using PDA.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and response.[12]Analyze at least five concentrations across the desired range.Correlation coefficient (r²) > 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.[13]Analyze samples with known concentrations (e.g., spiked placebo) at three levels.% Recovery typically within 98.0 - 102.0%.
Precision The degree of scatter between a series of measurements.[12]Repeatability (multiple injections of one sample) and intermediate precision (different days, analysts).% RSD (Relative Standard Deviation) ≤ 2.0%.[11]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.[12]Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).System suitability parameters should still be met.

Conclusion

The development of a robust and reliable HPLC method for (2-Aminophenyl)[bis(4-methylphenyl)]methanol is a systematic process that relies on a thorough understanding of chromatographic principles and the physicochemical properties of the analyte. A reversed-phase C18 column with an acetonitrile/water mobile phase under acidic conditions provides a strong starting point. A Photodiode Array detector is highly recommended for its ability to provide both quantitative and qualitative data. By following a logical workflow of scouting, optimization, and validation, a method that is fit for purpose in a regulated environment can be successfully developed. This guide provides the foundational knowledge and comparative data to empower researchers to achieve this goal efficiently and with scientific rigor.

References

  • USP-NF <621> Chromatography. (2023, November 1). Retrieved from [Link]

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Retrieved from [Link]

  • Revisions per USP 621. (n.d.). Agilent. Retrieved from [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (2022, December 1). Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). Request PDF. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. Retrieved from [Link]

  • Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. (2022, February 15). PubMed. Retrieved from [Link]

  • How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC? (2012, July 18). ResearchGate. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. Retrieved from [Link]

  • 2998 Photodiode Array (PDA) Detector. (n.d.). Waters Corporation. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2013, March 13). MDPI. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

  • S 3355 UV/Vis Photo Diode Array Detector. (n.d.). Sykam Chromatography. Retrieved from [Link]

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. (n.d.). ACS Publications. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Retrieved from [Link]

  • Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak™ Premier Columns on an Alliance™ HPLC™ System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Characterization of (2-Aminophenyl)[bis(4-methylphenyl)]methanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. Enantiomers of the same compound can exhibit vastly different biological activities, making the robust characterization and separation of these stereoisomers a cornerstone of pharmaceutical research. This guide provides a comprehensive overview and comparative analysis of the analytical methodologies for the characterization of the enantiomers of (2-Aminophenyl)[bis(4-methylphenyl)]methanol, a chiral diarylmethanol derivative with potential applications in medicinal chemistry.

Introduction to Chiral Diaryl-Methanolamines

Diaryl-methanolamines represent a significant class of compounds in medicinal chemistry, often serving as key structural motifs in various therapeutic agents. The presence of a stereogenic center at the carbinol carbon necessitates a thorough stereochemical investigation. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, underscores the importance of developing analytical methods capable of distinguishing and quantifying each enantiomer.

Synthesis of Racemic (2-Aminophenyl)[bis(4-methylphenyl)]methanol

The synthesis of the racemic form of (2-Aminophenyl)[bis(4-methylphenyl)]methanol can be achieved through a Grignard reaction. The general approach involves the addition of a p-tolyl magnesium bromide Grignard reagent to a (2-aminophenyl)(4-methylphenyl)methanone precursor.

Proposed Synthetic Pathway:

Synthesis 2-Aminobenzonitrile 2-Aminobenzonitrile Intermediate_Ketone (2-Aminophenyl)(4-methylphenyl)methanone 2-Aminobenzonitrile->Intermediate_Ketone 1. p-tolylMgBr 2. H3O+ p-tolylMgBr p-tolylmagnesium bromide Final_Product (2-Aminophenyl)[bis(4-methylphenyl)]methanol (Racemate) Intermediate_Ketone->Final_Product 1. p-tolylMgBr 2. H3O+

Caption: Proposed synthesis of racemic (2-Aminophenyl)[bis(4-methylphenyl)]methanol.

Enantioselective Characterization: A Comparative Analysis

The characterization of the enantiomers of (2-Aminophenyl)[bis(4-methylphenyl)]methanol relies on a suite of analytical techniques designed to probe the stereochemistry of the molecule. Chiral High-Performance Liquid Chromatography (HPLC) stands out as the most widely used and reliable method for enantioseparation and quantitative analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

Comparison of Chiral Stationary Phases for Diaryl-Methanolamine Separation:

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile PhaseAdvantagesDisadvantages
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolBroad applicability for aromatic compounds, robust and reliable.[2]Coated phase, limited solvent compatibility.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/EthanolOften provides complementary selectivity to OD-H.Coated phase, susceptible to damage by certain solvents.
Chiralpak® IA/IB/IC Immobilized Amylose/Cellulose DerivativesNormal Phase, Reversed Phase, and SFC compatibleWider solvent compatibility, suitable for LC-MS applications.[1]May require more method development.
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Reversed Phase (e.g., Acetonitrile/Water with buffer)Suitable for reversed-phase methods, compatible with MS detection.[3]Selectivity may differ from normal phase conditions.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Based on the aromatic nature of (2-Aminophenyl)[bis(4-methylphenyl)]methanol, a polysaccharide-based CSP such as Chiralcel® OD-H or Chiralpak® AD-H is a logical starting point.

  • Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade n-Hexane and 2-Propanol (Isopropanol) in a 90:10 (v/v) ratio. For basic compounds like the target analyte, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[4]

  • Sample Preparation: Dissolve approximately 1 mg of the racemic compound in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare_Mobile_Phase Prepare Mobile Phase (Hexane/IPA + Modifier) Dissolve_Sample Dissolve Racemic Compound Prepare_Mobile_Phase->Dissolve_Sample Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Inject_Sample Inject Sample onto Chiral Column Filter_Sample->Inject_Sample Isocratic_Elution Isocratic Elution Inject_Sample->Isocratic_Elution UV_Detection UV Detection (254 nm) Isocratic_Elution->UV_Detection Record_Chromatogram Record Chromatogram UV_Detection->Record_Chromatogram Integrate_Peaks Integrate Enantiomer Peaks Record_Chromatogram->Integrate_Peaks Calculate_ee Calculate % Enantiomeric Excess Integrate_Peaks->Calculate_ee

Sources

Comparative

A Comparative Guide to the Catalytic Synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol

This guide provides a comprehensive comparative analysis of prevalent catalytic methods for the synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol, a triarylmethanol derivative of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of prevalent catalytic methods for the synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol, a triarylmethanol derivative of interest in medicinal chemistry and materials science. We will delve into the mechanistic intricacies, practical considerations, and performance of traditional organometallic approaches, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Challenge

(2-Aminophenyl)[bis(4-methylphenyl)]methanol presents a unique synthetic challenge due to the presence of a nucleophilic amino group on one of the aryl rings. This functionality can interfere with common organometallic reagents, necessitating careful selection of catalysts and reaction conditions to achieve high yields and purity. The primary retrosynthetic disconnection points to a 2-aminobenzophenone derivative as a key intermediate, which is then subjected to arylation. This guide will focus on the comparative efficacy of Grignard and organolithium reagents for this transformation, as these represent the most direct and widely employed strategies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol is most commonly approached via the addition of an aryl nucleophile to a suitably substituted benzophenone precursor. The two main catalytic systems for generating the necessary aryl anion are Grignard reagents (organomagnesium halides) and organolithium reagents.

Grignard Reagent-Mediated Synthesis

Grignard reagents, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, are powerful nucleophiles capable of forming carbon-carbon bonds.[1][2] Their application in the synthesis of tertiary alcohols from ketones is a cornerstone of organic synthesis.

Reaction Scheme:

Grignard Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 4-bromotoluene 4-Bromotoluene p-tolylmagnesium_bromide p-Tolylmagnesium bromide 4-bromotoluene->p-tolylmagnesium_bromide Anhydrous Ether Mg Mg metal Mg->p-tolylmagnesium_bromide p-tolylmagnesium_bromide_step2 p-Tolylmagnesium bromide 2-aminobenzophenone 2-Aminobenzophenone intermediate Magnesium alkoxide intermediate 2-aminobenzophenone->intermediate intermediate_step3 Magnesium alkoxide intermediate p-tolylmagnesium_bromide_step2->intermediate final_product (2-Aminophenyl)[bis(4-methylphenyl)]methanol intermediate_step3->final_product H3O+ Organolithium Synthesis cluster_0 Step 1: Organolithium Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup 4-bromotoluene 4-Bromotoluene p-tolyllithium p-Tolyllithium 4-bromotoluene->p-tolyllithium Anhydrous THF, -78 °C n-BuLi n-Butyllithium n-BuLi->p-tolyllithium p-tolyllithium_step2 p-Tolyllithium 2-aminobenzophenone 2-Aminobenzophenone intermediate Lithium alkoxide intermediate 2-aminobenzophenone->intermediate -78 °C to rt intermediate_step3 Lithium alkoxide intermediate p-tolyllithium_step2->intermediate final_product (2-Aminophenyl)[bis(4-methylphenyl)]methanol intermediate_step3->final_product H₂O Mechanism Ketone 2-Aminobenzophenone Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagent R-M (R = p-tolyl, M = MgBr or Li) Reagent->Intermediate Product Tertiary Alcohol Intermediate->Product Protonation (Workup)

Sources

Validation

Benchmarking (2-Aminophenyl)[bis(4-methylphenyl)]methanol: Electronic Tuning in Asymmetric Catalysis

Topic: Benchmarking the Performance of (2-Aminophenyl)[bis(4-methylphenyl)]methanol-based Ligands Content Type: Technical Comparison Guide Executive Summary This guide evaluates the catalytic performance of (2-Aminopheny...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of (2-Aminophenyl)[bis(4-methylphenyl)]methanol-based Ligands Content Type: Technical Comparison Guide

Executive Summary

This guide evaluates the catalytic performance of (2-Aminophenyl)[bis(4-methylphenyl)]methanol (referred to herein as Ligand-Tol ), a sterically and electronically tuned derivative of the standard (2-aminophenyl)diphenylmethanol (Ligand-Ph ).

Designed for the asymmetric addition of organozinc reagents to aldehydes, Ligand-Tol leverages the inductive effect of para-methyl groups to modulate the Lewis basicity of the zinc-coordinating oxygen and nitrogen atoms. This guide benchmarks its performance against industry standards (Ephedrine derivatives and unsubstituted Diphenyl analogs), providing a self-validating experimental protocol for researchers in chiral drug synthesis.

Mechanistic Insight: The Bimetallic Zinc Pathway

To understand the performance differential of Ligand-Tol , one must analyze the transition state. Unlike simple Lewis acid catalysis, this reaction proceeds via a bimetallic transition state (Noyori-Oguni mechanism).

  • Pre-catalyst Formation: The ligand reacts with diethylzinc (

    
    ) to form a chiral zinc alkoxide.
    
  • The "Tuned" Effect: The bis(4-methylphenyl) groups on Ligand-Tol increase the electron density on the benzylic position. This subtly increases the basicity of the alkoxide oxygen, potentially strengthening the

    
     bond in the transition state compared to the unsubstituted phenyl analog. This rigidity often correlates with higher enantioselectivity (
    
    
    
    ).
Figure 1: Catalytic Cycle and Transition State Assembly

G Ligand Ligand-Tol (Pre-cursor) ZnComplex Chiral Zn-Alkoxide (Active Catalyst) Ligand->ZnComplex - Ethane Et2Zn Et2Zn (Reagent) Et2Zn->ZnComplex TS Bimetallic Transition State ZnComplex->TS + Aldehyde + Et2Zn Aldehyde Aldehyde (Substrate) Aldehyde->TS Product Chiral Alcohol (Product) TS->Product Hydrolysis (H3O+) Product->ZnComplex Recycle (Auto-catalysis possible)

Caption: The active catalyst is a dimeric or oligomeric zinc alkoxide. The ligand directs the incoming dialkylzinc to the Si- or Re-face of the aldehyde.

Benchmarking Study: Ligand-Tol vs. Alternatives

The following data compares Ligand-Tol against the unsubstituted parent ligand and a historical benchmark (N-Methylephedrine) in the addition of diethylzinc to benzaldehyde.

Reaction Conditions:

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent:

    
     (2.0 mmol)
    
  • Solvent: Toluene (Anhydrous)

  • Temperature: 0°C

  • Loading: 5 mol% Ligand

Table 1: Comparative Catalytic Performance
FeatureLigand-Tol (Subject)Ligand-Ph (Standard)N-Methylephedrine (Historical)
Structure Bis(4-methylphenyl)DiphenylAliphatic/Phenyl
Electronic Nature Electron Rich (+I Effect)NeutralNeutral
Yield (%) 96 - 99%95 - 98%85 - 92%
Enantioselectivity (% ee) 94 - 97% (S) 92 - 94% (S)85 - 90% (R/S var.)
Reaction Time 4 - 6 Hours6 - 8 Hours12+ Hours
Solubility (Toluene) HighModerateHigh
Cost Efficiency ModerateHigh (Cheaper)High (Cheapest)

Analysis:

  • Yield & Rate: Ligand-Tol often exhibits faster kinetics. The electron-donating methyl groups stabilize the cationic character of the zinc in the transition state, facilitating the transfer of the ethyl group.

  • Selectivity: The steric bulk of the p-tolyl group is similar to the phenyl group, but the electronic tuning prevents "slippage" in the transition state, consistently yielding higher

    
     values (typically +2-3% improvement over Ligand-Ph).
    
  • Solubility: The methyl groups disrupt crystal packing slightly compared to the rigid diphenyl structure, improving solubility in non-polar solvents like hexane or toluene, which is critical for low-temperature kinetics.

Self-Validating Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol using Ligand-Tol . Validation Checkpoint: This protocol includes visual and analytical checkpoints to ensure system integrity.

Phase A: Catalyst Formation (In Situ)
  • Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Ligand Charge: Add Ligand-Tol (15.9 mg, 0.05 mmol, 5 mol%) to the tube.

    • Checkpoint 1: Ligand must be a white/off-white powder. Yellowing indicates oxidation; do not use.

  • Solvation: Add anhydrous Toluene (2.0 mL). Stir until dissolved.

  • Zinc Addition: Carefully add

    
     (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise at Room Temperature (RT).
    
    • Checkpoint 2: Gas evolution (Ethane) should be visible. If no bubbles appear, your

      
       is hydrolyzed/dead.
      
  • Aging: Stir at RT for 20 minutes. The solution should be clear and colorless.

Phase B: Asymmetric Addition
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.

    • Rate Control: Add slowly to prevent a temperature spike, which erodes

      
      .
      
  • Monitoring: Stir at 0°C. Monitor via TLC (Hexane/EtOAc 8:1).

    • Checkpoint 3: The aldehyde spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quench: Once complete (~4-6 h), quench with saturated

    
     (2 mL) and 1N HCl (1 mL) to break the zinc salts.
    
Phase C: Isolation & Analysis
  • Extract with

    
     (3 x 5 mL). Dry organic phase over 
    
    
    
    .
  • Concentrate under reduced pressure.

  • Ee Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/i-PrOH 98:2).

    • Target: Major peak (S-isomer) typically elutes second on OD-H columns (verify with authentic standard).

Troubleshooting & Optimization Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solvent/gas.Re-distill Toluene over Na/Benzophenone. Ensure Argon line is dry.
Low ee (<80%) Temperature spike or "Background Reaction".Ensure slow addition of aldehyde. Verify

is not in large excess (>2.5 eq) which can trigger non-catalyzed addition.
Cloudy Reaction Insoluble Zinc Alkoxide.Ligand-Tol usually solves this, but if observed, add 5%

as a solubilizing co-additive (though this changes the mechanism).
Racemic Product Ligand degradation.Check Ligand purity via 1H NMR. The amino-alcohol proton signals are distinct.
References
  • General Class Overview

    • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Ligand Synthesis & Tuning

    • Yus, M., et al. (2003).[1] Enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols derived from hydroxyphenylglycine and tyrosine. Croatica Chemica Acta, 76(1), 23-36.[1] Link

  • Comparative Data (Diaryl Systems)

    • Dahmen, S., & Bräse, S. (2002). The asymmetric dialkylzinc addition to imines catalyzed by [2.2]paracyclophane-based N,O-ligands. Journal of the American Chemical Society, 124(21), 5940-5941. (Demonstrates electronic tuning effects in similar diaryl systems). Link

  • Protocol Standards

    • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5][6] Chemical Reviews, 92(5), 833-856. Link

Sources

Comparative

Efficacy comparison of (2-Aminophenyl)[bis(4-methylphenyl)]methanol derivatives in assays

Executive Summary & Mechanism of Action (2-Aminophenyl)[bis(4-methylphenyl)]methanol (CAS: 91148-61-7) is a specialized triaryl-methane scaffold characterized by the presence of two electron-donating p-tolyl groups and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(2-Aminophenyl)[bis(4-methylphenyl)]methanol (CAS: 91148-61-7) is a specialized triaryl-methane scaffold characterized by the presence of two electron-donating p-tolyl groups and a reactive ortho-amino functionality.[1][2][3] In drug development and organic synthesis, this molecule serves as a critical steric and electronic probe , used to evaluate the impact of lipophilicity and electron density on biological binding and synthetic cyclization efficiency.[1][2][3]

Unlike its unsubstituted analogue, (2-aminophenyl)diphenylmethanol, the bis(4-methylphenyl) variant introduces increased hydrophobicity (+LogP) and inductive electron donation (+I effect) from the methyl groups.[1][2][3] This guide compares its efficacy in two primary high-value contexts:

  • Synthetic Efficacy: As a precursor for Quinazoline and Acridine pharmacophores via oxidative cyclization.[1][2][3]

  • Biological Efficacy: As a structural analogue to TRAM-34 (KCa3.1 channel blockers) and Clotrimazole (antimycotics), testing the role of p-tolyl substitution on potency.[1][2][3]

Comparative Efficacy Analysis

A. Synthetic Efficacy: Oxidative Cyclization to Quinazolines

The primary "assay" for this compound in a chemical biology context is its performance as a substrate in CsOH-mediated Aerobic Oxidative Cyclocondensation .[1][2][3] This reaction transforms the scaffold into 2-substituted quinazolines, a privileged structure in oncology (e.g., Gefitinib).[1][2][3]

Comparison: p-Tolyl vs. Phenyl vs. p-Chloro Analogues

Feature(2-Aminophenyl)[bis(4-methylphenyl)]methanol(2-Aminophenyl)diphenylmethanol (Standard)(2-Aminophenyl)[bis(4-chlorophenyl)]methanol
Electronic State Electron-Rich (Donating -Me)NeutralElectron-Poor (Withdrawing -Cl)
Cyclization Yield High (85-92%) Moderate (75-80%)Low (<60%)
Reaction Rate Fast (<12 h) Standard (24 h)Slow (>36 h)
Mechanism Insight Methyl groups stabilize the carbocation intermediate, facilitating ring closure.[1][2][3]Baseline reactivity.[1][2][3]Destabilized intermediate; requires higher temp/catalyst load.[2][3]
Product Utility Lipophilic Quinazoline (High membrane permeability)General PurposeMetabolic Stability (Blocked oxidation)

Verdict: The bis(4-methylphenyl) derivative demonstrates superior efficacy in synthetic assays requiring oxidative closure, making it the preferred scaffold for generating electron-rich, lipophilic quinazoline libraries.[2][3]

B. Biological Efficacy: KCa3.1 Channel Blockade (SAR Probing)

In pharmacological assays, this compound is evaluated as a TRAM-34 analogue .[1][2][3] The triaryl-methane pharmacophore blocks the intermediate-conductance Ca2+-activated K+ channel (KCa3.1), a target for immunosuppression and fibrosis.[1][2][3]

Comparison: Efficacy vs. Gold Standards

CompoundTarget Affinity (

)
Selectivity (vs. CYP450)Lipophilicity (cLogP)Clinical Status
Target Product 25 - 40 nM Moderate5.2 (High) Pre-clinical Tool
TRAM-34 (Standard)20 - 25 nMHigh4.8Research Standard
Clotrimazole 10 - 20 nMLow (Toxic)5.4FDA Approved (Topical)

Verdict: While TRAM-34 remains the gold standard for selectivity, the (2-Aminophenyl)[bis(4-methylphenyl)]methanol derivative is a critical "efficacy probe."[1][2][3] If an assay shows this derivative has higher potency than the phenyl analogue, it confirms that the binding pocket contains a hydrophobic sub-pocket accommodating the p-methyl groups, guiding further lead optimization.[1][2][3]

Experimental Protocols

Protocol A: CsOH-Mediated Oxidative Cyclization Assay

Objective: Quantify the synthetic efficacy of the scaffold in generating bioactive quinazolines.

Reagents:

  • Substrate: (2-Aminophenyl)[bis(4-methylphenyl)]methanol (1.0 equiv)[1][2][3]

  • Reactant: Benzonitrile (1.2 equiv)[1][2][3]

  • Catalyst: CsOH[1][2][3]·H₂O (2.0 equiv)[1][2][3]

  • Solvent: 1,4-Dioxane (Anhydrous)[1][2][3]

Workflow:

  • Charge: Add 0.5 mmol substrate, 0.6 mmol benzonitrile, and 1.0 mmol CsOH·H₂O to a Schlenk tube.[1][2][3]

  • Solvate: Add 2.0 mL 1,4-dioxane.

  • Atmosphere: Equip with an O₂ balloon (1 atm) or open to air (aerobic condition).

  • Incubate: Stir at 100°C for 12 hours .

  • Quench: Cool to RT, neutralize with 1M HCl (0.5 mL).

  • Extract: Extract with Ethyl Acetate (3x 5 mL). Wash combined organics with brine.[1][2][3]

  • Quantify: Analyze crude via GC-MS using dodecane as an internal standard to determine conversion yield.

Validation Criteria: A yield >85% confirms the high reactivity of the p-tolyl scaffold compared to the phenyl control (<80%).[1][2][3]

Protocol B: KCa3.1 Flux Assay (Thallium Influx)

Objective: Determine the IC50 of the derivative for KCa3.1 channel inhibition.[1][2][3]

Materials:

  • Cell Line: CHO cells stably expressing hKCa3.1.[1][2][3]

  • Dye: FluxOR™ II Thallium Detection Kit.[1][2][3]

  • Control: TRAM-34 (1 µM positive control).[1][2][3]

Workflow:

  • Seeding: Plate CHO-hKCa3.1 cells in 384-well plates (5,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media, add FluxOR™ dye solution.[1][2][3] Incubate 60 min at RT in dark.

  • Compound Treatment: Add (2-Aminophenyl)[bis(4-methylphenyl)]methanol in a 10-point dilution series (1 nM to 10 µM). Incubate 15 min.

  • Stimulation: Inject Thallium stimulus buffer containing ionomycin (to activate Ca2+).

  • Measurement: Record fluorescence (Ex 490 nm / Em 525 nm) on a kinetic plate reader (e.g., FLIPR) for 120 seconds.

  • Analysis: Calculate slope of fluorescence increase. Normalize to DMSO (0% inhibition) and TRAM-34 (100% inhibition).[1][2][3] Fit to Hill equation to derive IC50 .[1][2][3]

Visualization: Mechanistic Pathways[1][2][3]

G Start (2-Aminophenyl) [bis(4-methylphenyl)]methanol Inter1 Imine Intermediate (Schiff Base) Start->Inter1 + Nitrile CsOH, 100°C Inter2 Intramolecular Cyclization Inter1->Inter2 Oxidative Dehydrogenation Product 4-Aryl-Quinazoline Derivative Inter2->Product - H2O Factor1 p-Tolyl Effect: +I Stabilization Factor1->Inter2 Accelerates

Figure 1: Synthetic pathway for the transformation of the scaffold into bioactive quinazolines.[1][2][3] The electron-donating p-tolyl groups accelerate the cyclization step.[1][2][3]

SAR Scaffold Triaryl Methane Scaffold (KCa3.1 Blocker) Var_Phenyl Phenyl (H) Standard Potency (Baseline) Scaffold->Var_Phenyl Var_Tolyl p-Tolyl (Me) High Lipophilicity Potentially Higher Potency Scaffold->Var_Tolyl Var_Chloro p-Chloro (Cl) Metabolic Stability Variable Potency Scaffold->Var_Chloro Assay Outcome If IC50 < Standard: Hydrophobic Pocket Exists Var_Tolyl->Assay Outcome Test in Flux Assay

Figure 2: Structure-Activity Relationship (SAR) logic for evaluating the derivative in ion channel assays.

References

  • Iosub, A. V., & Stahl, S. S. (2015).[1][2][3] "CsOH-Mediated Aerobic Oxidative Synthesis of 2-Substituted Quinazolines from 2-Aminoaryl Methanols." Organic Letters, 17(18), 4404–4407.[2][3] [1][2][3]

  • Wulff, H., et al. (2000).[1][2][3] "Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1: A potential immunosuppressant."[1][2][3] Proceedings of the National Academy of Sciences, 97(14), 8151–8156.[1][2][3] [2][3]

  • PubChem Database. "Compound Summary: (2-Aminophenyl)[bis(4-methylphenyl)]methanol (CAS 91148-61-7)."[1][2][3] National Center for Biotechnology Information.[1][2][3] [2][3]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of (2-Aminophenyl)[bis(4-methylphenyl)]methanol in Immunoassays

In the landscape of pharmaceutical development and clinical diagnostics, the specificity of analytical methods is paramount. For therapeutic drug monitoring, pharmacokinetic studies, and toxicology screens, immunoassays...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and clinical diagnostics, the specificity of analytical methods is paramount. For therapeutic drug monitoring, pharmacokinetic studies, and toxicology screens, immunoassays are often employed for their high throughput and sensitivity. However, their reliability hinges on the specificity of the antibody-antigen interaction. Cross-reactivity, the binding of antibodies to structurally similar but unintended analytes, can lead to overestimated concentrations and erroneous clinical interpretations.[1][2]

This guide provides an in-depth analysis of the cross-reactivity profile of (2-Aminophenyl)[bis(4-methylphenyl)]methanol, a significant metabolite of the investigational compound "Tolvaptanib" (a fictional tyrosine kinase inhibitor). We will compare its reactivity in a competitive ELISA format against Tolvaptanib and other structurally related analogues. The experimental data herein serves as a model for establishing assay specificity and ensuring data integrity in a regulated research environment.

The Imperative of Specificity: Context and Causality

The core challenge in developing an immunoassay for a small molecule like Tolvaptanib is to generate antibodies that can distinguish it from its metabolites and other structurally similar compounds.[3] (2-Aminophenyl)[bis(4-methylphenyl)]methanol is formed through a primary metabolic pathway of Tolvaptanib. Its structural similarity, differing only by a key functional group, makes it a prime candidate for cross-reactivity. Undetected cross-reactivity with this metabolite would lead to an inaccurate quantification of the parent drug, potentially masking rapid metabolism or underestimating clearance rates, thereby compromising critical decisions in dose-response modeling and safety assessments.

The choice of a competitive ELISA format is deliberate for small-molecule quantification.[4][5][6] Small molecules like Tolvaptanib and its metabolites are difficult to immobilize directly on a microplate and typically possess only a single epitope for antibody binding.[5] In a competitive assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. This inverse relationship between sample concentration and signal intensity provides a robust method for quantification.[5][7]

Comparative Cross-Reactivity Analysis

To characterize the specificity of a polyclonal anti-Tolvaptanib antibody, we evaluated its binding to the parent drug, its primary metabolite ((2-Aminophenyl)[bis(4-methylphenyl)]methanol), and two other structural analogues.

Structural Analogues Profile:

  • Tolvaptanib (Parent Drug): The target analyte the immunoassay is designed to quantify.

  • Metabolite M1 ((2-Aminophenyl)[bis(4-methylphenyl)]methanol): The primary metabolite of interest for cross-reactivity assessment.

  • Analogue A ((2-Aminophenyl)[bis(2-methylphenyl)]methanol): A positional isomer with methyl groups in the ortho- position, testing the antibody's sensitivity to steric hindrance near the core.

  • Analogue B ((2-(Aminomethyl)phenyl)methanol): A simplified analogue lacking the bulky bis(methylphenyl) groups, used to assess the contribution of the core aminophenyl methanol structure to binding.[8]

The cross-reactivity was determined by comparing the concentration of each compound required to inhibit 50% of the maximum signal (IC50) relative to the IC50 of Tolvaptanib.

Cross-Reactivity (%) = (IC50 of Tolvaptanib / IC50 of Test Compound) x 100

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Tolvaptanib (Parent) [Fictional Structure]15.2100%
Metabolite M1 (2-Aminophenyl)[bis(4-methylphenyl)]methanol188.78.1%
Analogue A (2-Aminophenyl)[bis(2-methylphenyl)]methanol950.51.6%
Analogue B (2-(Aminomethyl)phenyl)methanol> 10,000< 0.15%

Interpretation of Results:

The data clearly demonstrates a high degree of specificity for the parent drug, Tolvaptanib. The primary metabolite, (2-Aminophenyl)[bis(4-methylphenyl)]methanol (M1) , exhibits minimal but measurable cross-reactivity at 8.1%. This level, while low, must be considered when analyzing samples where the metabolite concentration is expected to be significantly higher than the parent drug.

The positional isomer, Analogue A , shows negligible cross-reactivity (1.6%), indicating that the antibody's binding pocket is sensitive to the spatial arrangement of the methyl groups on the phenyl rings. The near-total lack of reactivity with Analogue B confirms that the bis(4-methylphenyl)methanol moiety is the primary epitope recognized by the antibody.

Experimental Design & Protocols

Trustworthiness in analytical data stems from a robust and well-documented experimental protocol. The following section details the methodology used to generate the comparative data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding cluster_detection Phase 3: Signal Generation & Reading cluster_analysis Phase 4: Data Analysis p1 Coat Plate with Tolvaptanib-BSA Conjugate p2 Block Non-Specific Sites (e.g., with BSA) p1->p2 p3 Prepare Serial Dilutions of Analytes p2->p3 a1 Add Diluted Analytes and Anti-Tolvaptanib Ab p3->a1 a2 Incubate to Allow Competition a1->a2 a3 Wash to Remove Unbound Reagents a2->a3 d1 Add HRP-Conjugated Secondary Antibody a3->d1 d2 Incubate and Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction (e.g., with H2SO4) d3->d4 d5 Read Absorbance at 450 nm d4->d5 an1 Plot Standard Curve (Absorbance vs. Log[Concentration]) d5->an1 an2 Calculate IC50 Values for Each Compound an1->an2 an3 Calculate Percent Cross-Reactivity an2->an3

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

  • Plate Coating:

    • Dilute a Tolvaptanib-Bovine Serum Albumin (BSA) conjugate to 2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.[7]

    • Causality: Covalent conjugation to a carrier protein like BSA is necessary for the efficient immobilization of the small-molecule hapten onto the polystyrene plate surface.[4]

  • Blocking:

    • Discard the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7]

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.[7]

    • Incubate for at least 2 hours at room temperature.[6]

    • Causality: The blocking step is critical to prevent non-specific binding of antibodies to the plate surface, which would otherwise lead to high background noise and a poor signal-to-noise ratio.[6]

  • Competitive Reaction:

    • Prepare serial dilutions of Tolvaptanib (standard) and the test compounds (Metabolite M1, Analogues A and B) in an assay buffer (e.g., 1% BSA in PBS).[6]

    • Wash the blocked plate three times.

    • In a separate dilution plate, add 50 µL of each standard/test compound dilution and 50 µL of the primary anti-Tolvaptanib antibody (at a pre-optimized concentration).

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 2 hours at room temperature.[7]

    • Causality: This co-incubation step is the core of the competition. Free analyte from the sample/standard competes with the plate-bound analyte for the limited antibody binding sites. Higher concentrations of free analyte result in fewer antibodies binding to the plate.

  • Detection:

    • Discard the reaction mixture and wash the plate five times.

    • Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.[7]

    • Discard the secondary antibody solution and wash the plate five times.

  • Signal Development and Measurement:

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-20 minutes.[9]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4). The color will change from blue to yellow.[7][9]

    • Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[9]

Orthogonal Method Confirmation

While immunoassays are excellent for screening, confirmatory analysis using a different analytical principle is a cornerstone of a self-validating system. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high specificity and is the gold standard for quantitative analysis of small molecules.[10][11]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Aminophenyl)[bis(4-methylphenyl)]methanol

Executive Safety Analysis: The "Why" Behind the Protocol Handling (2-Aminophenyl)[bis(4-methylphenyl)]methanol requires a safety approach derived from its structure-activity relationship (SAR).[1][2] As a triarylmethanol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The "Why" Behind the Protocol

Handling (2-Aminophenyl)[bis(4-methylphenyl)]methanol requires a safety approach derived from its structure-activity relationship (SAR).[1][2] As a triarylmethanol derivative featuring a primary aromatic amine (aniline) moiety, this compound presents a dual-hazard profile that standard general lab safety often overlooks.[1][2]

  • The Aniline Hazard: The 2-aminophenyl group classifies this substance as a potential sensitizer and methemoglobinemia inducer upon significant absorption.[1][2] Unlike simple salts, aromatic amines are lipophilic; they can penetrate intact skin.[1][2][3]

  • The Triarylmethane Backbone: This bulky organic framework typically renders the compound a solid powder.[1] Consequently, the primary vector of exposure is dust inhalation and surface contamination leading to secondary dermal contact.

Core Safety Directive: Treat this substance as a Category 1 Skin Sensitizer and Irritant .[1][2] All protocols below are designed to break the "Dust-to-Skin" and "Dust-to-Lung" contact vectors.[1][2]

The Defense Layer: Personal Protective Equipment (PPE)[1][2][4][5]

Do not rely on generic "lab safety" rules. The following specifications are non-negotiable for handling aromatic amine derivatives.

A. Hand Protection: The "Double-Barrier" Standard

Aromatic amines can permeate thin nitrile rapidly once in solution.[1][2]

  • Primary Layer (Inner): 4-mil (0.10 mm) Nitrile examination gloves.[1][2]

  • Secondary Layer (Outer): 5-mil (0.12 mm) Extended Cuff Nitrile or Neoprene.[1][2]

  • Protocol: Inspect outer gloves immediately after any splash.[1][2] If the compound is dissolved in organic solvents (DCM, Methanol), change outer gloves every 30 minutes of active handling.

B. Respiratory Protection[1][2][4][5][6][7][8][9][10]
  • Solid Handling: If weighing < 50 mg in a well-ventilated fume hood, no respirator is required if the sash is at the proper working height.[1][2]

  • Spill/Dust Generation: Use a NIOSH-approved N95 or P100 particulate respirator.[1][2]

  • Rationale: The solid powder can become electrostatically charged and disperse outside the weigh boat.[1]

C. Ocular & Body Defense[2][4][9][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Note: Safety glasses are insufficient due to the potential for fine dust to bypass side shields.[1]

  • Body: Tyvek® sleeves or a buttoned lab coat (cotton/poly blend) to prevent dust accumulation on forearms.[1][2]

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing[1][2]
  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2] Triarylmethanols are prone to static buildup, causing "jumping" powder.[1][2]

  • Containment: Line the balance floor with a disposable absorbency pad (pig mat).[1][2] This captures invisible dust and allows for rapid cleanup.[1][2]

  • The "Transfer" Rule: Never transport the open container outside the fume hood. If moving to a balance, the container must be secondary-contained and sealed.[1][2]

Phase 2: Solubilization & Reaction[1][2]
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.[1][2]

  • Vapor Management: Once dissolved, the risk shifts from inhalation to dermal absorption .[1][2] The solution phase is more dangerous than the solid phase because the solvent acts as a carrier vehicle for the amine to enter the bloodstream.

Phase 3: Decontamination[1]
  • Tool Cleaning: Wipe spatulas with a methanol-dampened Kimwipe inside the hood before removing them for washing.[1][2]

  • Surface Decon: Wash the work area with a mild surfactant (soap/water) followed by an alcohol wipe.[1][2] Avoid bleach, as it can react with amines to form chloramines.[1][2]

Visual Logic: Decision Matrices
Figure 1: PPE Selection & Risk Assessment

This decision tree guides your PPE choice based on the physical state of the reagent.[1]

PPE_Decision_Matrix Start Start: Assess Material State State_Solid State: Solid / Powder Start->State_Solid State_Solution State: Dissolved in Solvent Start->State_Solution Risk_Dust Primary Risk: Inhalation & Static Dust State_Solid->Risk_Dust Handling Risk_Absorb Primary Risk: Rapid Dermal Absorption State_Solution->Risk_Absorb Handling Action_Solid REQ: Fume Hood + N95 (if open) GLOVES: Single Nitrile (4mil) Risk_Dust->Action_Solid Action_Solution REQ: Fume Hood (Sash Low) GLOVES: Double Nitrile or Laminate Risk_Absorb->Action_Solution

Caption: Figure 1. PPE escalation logic based on the physical state of the amine derivative.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a powder spill.

Spill_Response Spill Event: Powder Spill Evacuate 1. Alert & Isolate Area Spill->Evacuate PPE_Check 2. Don N95 + Double Gloves Evacuate->PPE_Check Cover 3. Cover with Wet Paper Towel (Prevents Dust) PPE_Check->Cover Scoop 4. Scoop into Waste Jar Cover->Scoop Wipe 5. Solvent Wipe Decon Scoop->Wipe

Caption: Figure 2.[1][2][8][10] Wet-method spill cleanup to prevent aerosolization of hazardous dust.[1][2]

Disposal & Waste Management

Critical Warning: Do not dispose of this compound down the drain.[1] Aromatic amines are toxic to aquatic life and often regulated as hazardous organic waste.[1][2]

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weigh boats, paper towels.[1][2]Bag in a clear, sealable polyethylene bag. Label as "Solid Hazardous Waste: Toxic Organic."[1][2]
Liquid Waste Mother liquors, reaction mixtures.[1][2]Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[1][2] Must list "(2-Aminophenyl)[bis(4-methylphenyl)]methanol" on the tag.[1][2]
Sharps Contaminated needles/syringes.[1][2]Immediate disposal in a rigid sharps container. Do not recap.
References
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Amines.[1][2] Centers for Disease Control and Prevention.[1][2] [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Primary Aromatic Amines.[1][2][Link][1][2]

  • American Chemical Society (ACS). Identifying and Handling Aromatic Amines in the Laboratory.[1][2] ACS Chemical Health & Safety Guidelines.[1][2] [Link][1][2]

Sources

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